(S,R,S)-AHPC-C4-COOH
Description
Propriétés
IUPAC Name |
6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6S/c1-17-24(39-16-30-17)19-11-9-18(10-12-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)7-5-6-8-23(35)36/h9-12,16,20-21,25,33H,5-8,13-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)/t20-,21+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZOQIYZOVHOL-TYBLODHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-C4-COOH: An In-Depth Technical Guide to a Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to (S,R,S)-AHPC-C4-COOH
This compound is a cornerstone in the construction of VHL-recruiting PROTACs. Its design is a testament to the modular nature of these heterobifunctional molecules, which are engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.
Chemical and Physical Properties:
| Property | Value |
| Synonyms | VH032-C4-COOH |
| Chemical Formula | C28H38N4O6S |
| Molecular Weight | 558.69 g/mol |
| CAS Number | 2172819-74-6 |
The (S,R,S)-AHPC moiety is a highly potent and well-characterized ligand for the VHL E3 ligase, a crucial component for the efficient formation of the ternary complex (POI-PROTAC-VHL) that precedes ubiquitination and degradation. The C4-COOH linker offers a strategic balance of length and flexibility, with the terminal carboxylic acid serving as a key reactive site for amide bond formation with an amine-functionalized "warhead" (the ligand for the POI).
Mechanism of Action: The PROTAC Catalytic Cycle
PROTACs synthesized using this compound operate through a catalytic mechanism, inducing the degradation of multiple target protein molecules. The process can be visualized as a cyclical pathway:
The cycle begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase complex, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides. The PROTAC molecule is subsequently released and can engage in another round of degradation.
Quantitative Data Presentation
While specific degradation data for a PROTAC synthesized with this compound is not prominently available, the following table presents illustrative data for a closely related (S,R,S)-AHPC-based PROTAC targeting BRD4. This data serves as a benchmark for the expected performance of potent degraders.
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical AHPC-Piperazine-BRD4 PROTAC | (S,R,S)-AHPC | Piperazine-containing | BRD4 | 22Rv1 | ~15 | >90 |
Data is illustrative and based on typical performance of potent BRD4 degraders.[1]
The key metrics for evaluating PROTAC efficacy are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
Experimental Protocols
The synthesis and evaluation of PROTACs derived from this compound follow established methodologies in the field of targeted protein degradation.
PROTAC Synthesis via Amide Coupling
The terminal carboxylic acid of this compound is readily coupled to an amine-functionalized warhead using standard peptide coupling reagents.
Materials:
-
This compound
-
Amine-functionalized warhead (ligand for POI)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-functionalized warhead (1.0-1.2 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (1.2 eq) and the base (2-3 eq) to the stirred solution.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.
-
Characterize the final PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Determination of DC50 and Dmax by Western Blot
This protocol quantifies the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed the desired cell line in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest the cells, wash with PBS, and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[1]
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its pre-functionalized nature with a carboxylic acid linker allows for the streamlined conjugation to a wide variety of amine-containing target protein ligands. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel protein degraders. While the full potential of PROTACs derived from this specific linker continues to be explored, the robust and well-validated (S,R,S)-AHPC core ensures its continued relevance in the expanding field of targeted protein degradation.
References
(S,R,S)-AHPC-C4-COOH chemical structure
An In-depth Technical Guide to (S,R,S)-AHPC-C4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as VH032-C4-COOH, is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a four-carbon carboxylic acid linker.[1] This molecule is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][6][7] The carboxylic acid functional group on the linker allows for straightforward conjugation to a ligand of a target protein.[5]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | VH032-C4-COOH | [1][2][3] |
| CAS Number | 2172819-74-6 | [2] |
| Molecular Weight | 558.69 g/mol | [1] |
| Purity (HPLC) | 95.92% | [2][3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [8][9] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase.[6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7]
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Experimental Protocols
The following is a generalized protocol for the synthesis of a PROTAC by coupling this compound with an amine-containing target protein ligand.
1. Amide Coupling Reaction
-
Materials and Reagents:
-
This compound
-
Amine-functionalized target binder
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-functionalized target binder (1.1 eq) in anhydrous DMF.
-
Add the coupling agents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.
-
2. Purification of the PROTAC
-
Procedure:
-
Upon completion, dilute the reaction mixture with an equal volume of water.
-
Purify the crude PROTAC using reverse-phase preparative HPLC. A typical gradient is 10-90% acetonitrile (B52724) in water with 0.1% TFA over 30 minutes.[7]
-
Collect the fractions containing the desired product based on UV absorbance.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.[7]
-
3. Characterization
-
Procedure:
-
Confirm the identity and purity of the final PROTAC product using analytical techniques such as NMR and high-resolution mass spectrometry (HRMS).[6]
-
Caption: General experimental workflow for PROTAC synthesis.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its pre-functionalized nature as a VHL ligand-linker conjugate simplifies the synthesis of PROTACs, enabling the rapid development and screening of novel protein degraders. The methodologies outlined in this guide provide a foundation for the successful application of this compound in drug discovery and chemical biology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. (S,R. S)-AHPC-pentanoic-COOH - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Mechanism of Action of VH032-C4-COOH
Introduction: VH032-C4-COOH is a functionalized small molecule widely utilized in the field of targeted protein degradation. It serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Structurally, it comprises three key components: the VH032 moiety, which acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase; a 4-carbon alkyl linker (-C4-); and a terminal carboxylic acid (-COOH) functional group.[1][2] This terminal acid provides a reactive handle for chemical conjugation to a ligand designed to bind a specific protein of interest (POI), thereby enabling the creation of a bifunctional PROTAC molecule.[2] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: VHL Ligand and HIF-1α Inhibition
The primary mechanism of action of the VH032 moiety is the competitive inhibition of the protein-protein interaction (PPI) between VHL and the Hypoxia-Inducible Factor 1α (HIF-1α).[3][4] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This post-translational modification allows VHL to recognize, bind, and polyubiquitinate HIF-1α, marking it for degradation by the proteasome.[5]
VH032 is designed to mimic the hydroxylated proline residue of HIF-1α, allowing it to sit within the VHL binding pocket.[4] Co-crystal structures reveal that this non-covalent binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.[4][6] By occupying this site, VH032 directly blocks the binding of hydroxylated HIF-1α to VHL, leading to the stabilization and accumulation of HIF-1α.[5][7] This, in turn, activates the transcription of HIF-target genes, such as CA9 and GLUT1, inducing a hypoxic response.[7][8]
Role in PROTACs: Hijacking the Ubiquitin-Proteasome System
While VH032-C4-COOH can act as a standalone VHL inhibitor, its primary application is as a VHL-recruiting ligand in a PROTAC.[2][] The terminal carboxylic acid is coupled to a linker and a ligand for a POI. The resulting heterobifunctional PROTAC acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase.
This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the VHL complex to the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to induce the degradation of another POI molecule.
Quantitative Data: Binding Affinity
The efficacy of VH032 as a VHL ligand is quantified by its binding affinity. This is a critical parameter as strong binding is required for efficient recruitment of the VHL E3 ligase. The affinity is typically measured for the core VH032 ligand.
| Compound | Method | Affinity Constant (Kd) | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | [1][3][10] |
Experimental Protocols
Characterizing the interaction between VH032-based molecules and VHL, and their cellular effects, requires specific biophysical and cell-based assays.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is widely used to determine the binding affinity of VHL ligands by measuring the displacement of a fluorescently labeled tracer from the VHL-ElonginB-ElonginC (VBC) complex.[4][10]
-
Principle: A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VBC protein complex, its tumbling slows, and polarization increases. An unlabeled competitor ligand, like VH032, will displace the tracer, causing a decrease in polarization that is proportional to its binding affinity.
-
Materials:
-
Purified VBC complex
-
Fluorescently labeled VHL tracer (e.g., FAM-conjugated HIF-1α peptide)
-
Test compound (VH032-C4-COOH or its derivatives)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Methodology:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer.
-
Add the diluted test compound to the wells. Include controls with no competitor (high polarization) and no VBC complex (low polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
-
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression
To confirm that VHL inhibition by VH032 leads to a functional cellular response, the expression levels of HIF-1α target genes are measured.[7]
-
Principle: This technique quantifies the amount of specific mRNA transcripts in a cell population, providing a measure of gene activation.
-
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)[7]
-
VH032-C4-COOH and controls (e.g., DMSO, inactive epimer)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CA9, GLUT1) and a housekeeping gene (e.g., β-actin)
-
qRT-PCR instrument
-
-
Methodology:
-
Culture cells and treat them with various concentrations of VH032-C4-COOH or controls for a specified time (e.g., 16-24 hours).[7]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform qPCR using the cDNA, specific primers for target and housekeeping genes, and a qPCR master mix.
-
Analyze the results by calculating the change in target gene expression relative to the housekeeping gene and compared to the vehicle-treated control (ΔΔCt method).
-
PROTAC Synthesis via Amide Coupling
The terminal carboxylic acid of VH032-C4-COOH is its key feature for PROTAC synthesis, typically through an amide bond formation.[11]
-
Principle: The carboxylic acid is activated to form a more reactive intermediate, which then readily reacts with a primary or secondary amine on the POI ligand-linker moiety to form a stable amide bond.
-
Materials:
-
VH032-C4-COOH
-
POI ligand with a free amine group
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Reagents for workup and purification (e.g., EtOAc, brine, silica (B1680970) gel)
-
-
Methodology:
-
Dissolve VH032-C4-COOH (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the POI ligand-amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion by LC-MS.
-
Upon completion, perform an aqueous workup by diluting with a solvent like ethyl acetate (B1210297) and washing with water and brine.
-
Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography to yield the final PROTAC.
-
Characterize the final product using NMR and high-resolution mass spectrometry (HRMS).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VH 032 amide-alkylC4-acid | CAS 2172819-74-6 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
(S,R,S)-AHPC-C4-COOH VHL Ligand for PROTAC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design.[3] A key component for engaging VHL is the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a high-affinity VHL ligand.[4] This guide provides a comprehensive technical overview of the (S,R,S)-AHPC-C4-COOH VHL ligand, a derivative of the well-characterized VH032 ligand, and its application in the development of potent and selective PROTACs.[5][6]
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand and a C4 carboxylic acid linker.[6] The specific (S,R,S) stereochemistry is crucial for its potent binding to VHL, which is the initial and essential step in the PROTAC-mediated degradation cascade.[5] The carboxylic acid functional group provides a versatile handle for conjugation to a ligand targeting a protein of interest.
Core Concepts and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[8] The this compound acts as the VHL-recruiting moiety of the PROTAC.
The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional occupancy-based inhibitors.[4]
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the degradation of the target protein. Key quantitative parameters include the dissociation constant (Kd) for binding events and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for cellular activity.
Table 1: Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Method |
| (S,R,S)-AHPC (core scaffold) | ~185 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Degradation Performance of Representative (S,R,S)-AHPC-based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) |
| Representative p38α PROTAC | p38α | Not Specified | <100 nM | >90% |
| GP262 | p110α/γ, mTOR | MDA-MB-231 | 227.4 nM (p110α), 42.23 nM (p110γ), 45.4 nM (mTOR) | 71.3% (p110α), 88.6% (p110γ), 74.9% (mTOR) |
| Hypothetical BRD4 PROTAC | BRD4 | 22Rv1 | ~15 nM | >90% |
Note: The data in this table is for PROTACs utilizing the (S,R,S)-AHPC scaffold with different linkers and warheads, as specific data for PROTACs using the this compound linker is not widely published. This data is illustrative of the potential performance of PROTACs derived from this scaffold.[3][5]
Signaling Pathway and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of PROTAC-mediated Protein Degradation
References
The Discovery and Development of AHPC-Based VHL Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, development, and application of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a cornerstone in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of these ligands is critical. This guide covers the fundamental biology of the VHL-hypoxia-inducible factor 1α (HIF-1α) pathway, the structure-activity relationship (SAR) of AHPC-based ligands, quantitative binding affinity data, and detailed experimental protocols for their characterization.
The VHL E3 Ligase and Its Role in Cellular Signaling
The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] A primary function of this complex is to regulate the levels of the alpha subunit of hypoxia-inducible factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels (hypoxia).[2][3] Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4] This post-translational modification allows pVHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[2][3] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α and allowing it to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[2]
PROTACs leverage this natural degradation pathway. By chemically linking a ligand for a protein of interest (POI) to a VHL ligand, the PROTAC brings the POI into proximity with the VHL E3 ligase complex, inducing its ubiquitination and degradation.[5][6] The (S,R,S)-AHPC scaffold has emerged as a highly effective VHL ligand for this purpose, demonstrating potent binding and providing a versatile platform for PROTAC development.[2][6]
Below is a diagram illustrating the VHL signaling pathway and the mechanism of action for an AHPC-based PROTAC.
Quantitative Data on AHPC-Based VHL Ligands
The binding affinity of the VHL ligand is a critical parameter for the efficacy of a PROTAC. Below are tables summarizing the binding affinities of various AHPC-based ligands to the VHL complex.
Table 1: Binding Affinities of Key AHPC-Based VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference(s) |
| VH032 | 185 nM | Not Specified | [7] |
| (S,R,S)-AHPC (VH032-NH2) | Not explicitly reported, but similar to VH032 | - | [5] |
| VH101 | 44 nM | Not Specified | [7] |
| VHL Ligand 14 | 196 nM (IC50) | Not Specified | [8] |
| VL285 | 340 nM (IC50) | Not Specified | [8] |
| VH-298 | 80-90 nM | Not Specified | [8] |
Table 2: Degradation Potency of Representative (S,R,S)-AHPC-Based PROTACs
| PROTAC Name | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | <1 nM | >95% | [9][10] |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not Reported | [11][12] |
| ARD-266 | Androgen Receptor (AR) | LNCaP, VCaP, 22Rv1 | 0.2-1 nM | >95% | [13] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development of AHPC-based VHL ligands and their corresponding PROTACs. The following sections provide detailed methodologies for key experiments.
Synthesis of (S,R,S)-AHPC Core Structure
The synthesis of the (S,R,S)-AHPC core is a multi-step process that requires expertise in organic chemistry. A general outline is provided below, with the understanding that specific details are often found in the supplementary information of scientific publications.[6]
Step 1: Synthesis of the protected intermediate
The synthesis typically begins with commercially available protected amino acids and other reagents to construct the core structure. A key intermediate is tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[6] This is achieved through a series of coupling reactions.
Step 2: Deprotection to yield the final AHPC ligand
The Boc-protected intermediate is then deprotected to yield the final (S,R,S)-AHPC hydrochloride. This is typically achieved by treating the protected intermediate with a solution of hydrogen chloride in dioxane.[6] The resulting product is then purified.
VHL Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This protocol outlines a general procedure for a TR-FRET assay to determine the binding affinity of an AHPC-based ligand or PROTAC to the VHL complex.[6]
Materials:
-
VHL E3 ligase complex (VCB: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).
-
A fluorescently labeled tracer molecule that binds to VHL (e.g., a known VHL ligand conjugated to a fluorescent acceptor like d2 or fluorescein).
-
AHPC-based ligand or PROTAC.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).[6]
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare a serial dilution of the AHPC-based compound in the assay buffer.
-
In a 384-well plate, add the serially diluted compound.
-
Add the donor-labeled VHL complex to each well at a fixed concentration.
-
Add the fluorescently labeled tracer to each well at a fixed concentration.
-
Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.[6]
-
Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the IC50 value.[6]
Ternary Complex Formation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions, including the formation of the POI-PROTAC-VHL ternary complex.[5][14]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant VHL protein.
-
Purified recombinant POI.
-
AHPC-based PROTAC.
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).[5]
Procedure:
-
Immobilization: Immobilize the VHL protein onto the sensor chip surface.
-
Binary Interaction (PROTAC to VHL): Inject a series of concentrations of the PROTAC over the VHL-immobilized surface to determine the binary binding kinetics (ka, kd, and KD).[5]
-
Ternary Complex Formation:
-
Inject the PROTAC at a fixed concentration to establish a baseline binary interaction response.
-
Inject a mixture of the PROTAC and the POI at a near-saturating concentration over the VHL surface.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.[5]
-
-
Data Analysis: Analyze the kinetics of ternary complex formation and dissociation to determine the stability of the complex.[5]
Cellular Protein Degradation Assay: Western Blotting
This protocol provides a step-by-step guide for assessing PROTAC-induced protein degradation in cultured cells.[15]
Materials:
-
Cell line expressing the protein of interest.
-
AHPC-based PROTAC.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with the primary antibody against the target protein and the loading control.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.
-
Ternary Complex Confirmation: Co-Immunoprecipitation (Co-IP)
This protocol is designed to qualitatively demonstrate the formation of the POI-PROTAC-VHL ternary complex in a cellular context.[5]
Materials:
-
Cells expressing the POI.
-
AHPC-based PROTAC.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer.
-
Primary antibodies: anti-POI and anti-VHL.
-
Control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor.
-
Cell Lysis: Lyse the cells to obtain total protein extracts.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the POI (or VHL).
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Perform Western blotting on the eluate and probe for the presence of both the POI and VHL to confirm their interaction.
-
Visualization of Experimental and Logical Workflows
The development of a novel AHPC-based PROTAC follows a logical progression of experiments. The following diagrams illustrate a typical experimental workflow and the logical relationships in PROTAC design.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
(S,R,S)-AHPC-C4-COOH as a degrader building block
An In-depth Technical Guide to (S,R,S)-AHPC-C4-COOH as a Degrader Building Block
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[3][4] A PROTAC consists of three main components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]
The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its well-defined substrate interaction and broad tissue expression.[2][6] The (S,R,S)-AHPC scaffold is a high-affinity VHL ligand that serves as a foundation for many potent VHL-recruiting PROTACs.[1] This technical guide focuses on This compound , a derivative of this scaffold. It is a key building block for PROTAC synthesis, incorporating the VHL ligand and a four-carbon alkyl linker terminating in a carboxylic acid functional group.[7][8] This terminal group provides a reactive handle for straightforward conjugation to a ligand for a target protein, making it a versatile tool for researchers in drug development.
Physicochemical Properties
This compound, also known as VH032-C4-COOH, is a synthesized E3 ligase ligand-linker conjugate.[7][8][9] Its core structure is designed for optimal binding to the VHL E3 ligase, while the linker and terminal functional group enable its use as a modular building block in PROTAC synthesis.
| Property | Value |
| Synonyms | VH032-C4-COOH |
| CAS Number | 2172819-74-6[7][10] |
| Molecular Formula | C₂₇H₃₆N₄O₆S |
| Molecular Weight | 544.66 g/mol |
| Appearance | Powder or crystals |
| Storage Temperature | 2-8°C or -20°C[11] |
| Functional Group | Carboxylic Acid (-COOH)[12][13] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs constructed using this compound operate by co-opting the VHL E3 ligase complex to induce degradation of a specific target protein. The process is catalytic, meaning a single PROTAC molecule can mediate the destruction of multiple target protein molecules.[3]
The key steps are as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) via its "warhead" ligand and to the VHL E3 ligase via its (S,R,S)-AHPC moiety, forming a transient POI-PROTAC-VHL ternary complex.[3]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][4] This process is repeated to form a polyubiquitin (B1169507) chain.[4]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded into smaller peptides by the 26S proteasome.[3][14]
-
PROTAC Recycling : The PROTAC molecule is released after inducing ubiquitination and can participate in further degradation cycles.[3]
The VHL E3 ligase itself is a multi-subunit complex.[15] Its substrate recognition subunit, VHL, forms a complex with Elongin B, Elongin C, Cullin 2, and Rbx1 to function as an active ligase.[15][16] The (S,R,S)-AHPC ligand binds to the substrate-binding β-domain of the VHL protein.[14][17]
Quantitative Data
The efficacy of a PROTAC is determined by the binding affinity of its E3 ligase ligand and its ability to induce degradation of the target protein.[6] While degradation data is specific to the final PROTAC conjugate (including the target ligand and linker), the binding affinity of the core VHL ligand is a critical starting parameter.
Table 1: Binding Affinities of Common VHL Ligands This table provides comparative data for the core (S,R,S)-AHPC scaffold and other well-characterized VHL ligands. The performance of a PROTAC using the this compound building block is expected to be in a similar range to its parent compound.[6]
| Ligand | Binding Affinity (Kd) to VHL | Method |
| (S,R,S)-AHPC (VH032) | 185 nM | Isothermal Titration Calorimetry (ITC)[6] |
| VH298 | 80 - 90 nM | ITC & Competitive Fluorescence Polarization (FP)[6] |
| VH101 | 44 nM | Not Specified[6] |
Table 2: Example Degradation Performance of (S,R,S)-AHPC-Based PROTACs The ultimate measure of a PROTAC's success is its ability to degrade the target protein, typically quantified by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
| PROTAC Name | Target Protein | Cell Line(s) | DC₅₀ | Dₘₐₓ |
| ARV-771 | BRD2/3/4 | 22Rv1, VCaP (Prostate Cancer) | < 1 nM | > 95% |
| MZ1 | BRD4 | HeLa, 22Rv1 | ~15 nM (HeLa) | > 90% |
(Data is illustrative of PROTACs built from the (S,R,S)-AHPC scaffold and is sourced from publicly available literature.)
Application in PROTAC Synthesis
This compound is a "building block," meaning it is a ready-made intermediate for the final steps of PROTAC synthesis. The terminal carboxylic acid is a versatile functional group that is typically coupled with a primary or secondary amine on the target protein's ligand (the "warhead") to form a stable amide bond. This reaction is a standard procedure in medicinal chemistry.
Experimental Protocols
Evaluating a PROTAC synthesized from this compound involves a series of standard biochemical and cell-based assays.
Protocol 1: Synthesis via Amide Coupling
This protocol outlines a general procedure for conjugating this compound to an amine-containing warhead.
-
Dissolution : Dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous aprotic solvent like Dimethylformamide (DMF).
-
Activation : Add an amide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution.
-
Reaction : Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress using LC-MS.
-
Work-up : Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.[18]
-
Characterization : Confirm the identity and purity of the final compound using LC-MS and NMR.
Protocol 2: VHL Binding Affinity Assay (TR-FRET)
This competitive binding assay measures how effectively the PROTAC displaces a fluorescent tracer from the VHL complex.[1]
-
Reagents :
-
Procedure :
-
Add a fixed concentration of the Terbium-labeled VCB complex and the fluorescent tracer to the wells of a 384-well plate.
-
Add serial dilutions of the PROTAC compound to the wells.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Analysis : The displacement of the tracer by the PROTAC results in a decreased FRET signal. Plot the signal versus the PROTAC concentration and fit the curve to determine the IC₅₀ value, which reflects binding affinity.
Protocol 3: Target Degradation Assay (Western Blot)
This assay directly measures the reduction in target protein levels within cells treated with the PROTAC.[2]
-
Cell Culture : Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis : Harvest the cells and lyse them to release cellular proteins.
-
Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis & Transfer : Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin). Then, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Visualize the protein bands using an appropriate chemiluminescent substrate and imaging system.
-
Analysis : Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a high-value chemical tool for researchers engaged in the development of targeted protein degraders. By providing a high-affinity VHL ligand pre-functionalized with a versatile linker and a reactive carboxylic acid, it streamlines the synthesis of novel PROTACs. Its modular nature allows for rapid conjugation to a wide array of "warhead" ligands, facilitating the creation of libraries to screen for optimal target degradation. The well-understood mechanism of action of VHL-recruiting PROTACs, combined with established protocols for their synthesis and evaluation, makes this compound an essential building block for advancing the field of targeted protein degradation and discovering new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. (S,R,S)-AHPC-C6-CO2H hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 13. (S,R,S)-AHPC-amido-C2-acid, 2172819-72-4 | BroadPharm [broadpharm.com]
- 14. pnas.org [pnas.org]
- 15. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 16. academic.oup.com [academic.oup.com]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of VH032-C4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C4-COOH is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the field of targeted protein degradation. As a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), VH032-C4-COOH incorporates the high-affinity VH032 VHL ligand connected to a four-carbon carboxylic acid linker. This terminal acid group provides a reactive handle for conjugation to a target protein ligand, enabling the creation of heterobifunctional molecules that can induce the degradation of specific proteins of interest. This technical guide provides a comprehensive overview of the known physicochemical properties of VH032-C4-COOH, relevant experimental protocols, and the signaling pathway in which it operates.
Core Physicochemical Properties
The fundamental physicochemical properties of VH032-C4-COOH are summarized below. This data is essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Chemical Name | 6-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid | |
| Alternative Names | (S,R,S)-AHPC-C4-COOH | |
| Molecular Formula | C28H38N4O6S | |
| Molecular Weight | 558.69 g/mol | |
| Purity | ≥95% (as determined by HPLC) | |
| CAS Number | 2172819-74-6 |
Solubility and Stability
Detailed quantitative solubility and stability data for VH032-C4-COOH in various solvents and under different pH and temperature conditions are not extensively published. However, based on its intended use and the properties of similar molecules, the following guidance is provided.
Solubility:
VH032-C4-COOH is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For use in biological assays, it is common practice to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO, which can then be diluted into aqueous buffers or cell culture media. It is advisable to perform solubility tests for specific applications to determine the optimal solvent and concentration.
Stability and Storage:
Experimental Protocols
While specific experimental data such as NMR and mass spectra for VH032-C4-COOH are not publicly available, this section outlines the general methodologies used for the synthesis and characterization of such molecules.
Synthesis of VH032-C4-COOH
The synthesis of VH032-C4-COOH would likely involve the coupling of a VH032 amine precursor with a C4 linker bearing a protected carboxylic acid, followed by deprotection. A representative synthetic workflow is depicted below.
General Procedure for Amide Coupling:
-
The VH032 amine precursor is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
The protected C4-carboxylic acid linker (e.g., an ester) is added to the solution.
-
A coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added to activate the carboxylic acid and facilitate amide bond formation.
-
The reaction is stirred at room temperature until completion, monitored by a technique like LC-MS.
-
The protected intermediate is then purified, typically by flash chromatography.
General Procedure for Deprotection:
-
The purified, protected VH032-C4-COOH is dissolved in a suitable solvent like dichloromethane (B109758) (DCM).
-
A strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, is added to remove the protecting group from the carboxylic acid.
-
The reaction is stirred at room temperature until the deprotection is complete.
-
The solvent and excess acid are removed under reduced pressure to yield the final VH032-C4-COOH product.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are standard methods to confirm the structure of VH032-C4-COOH.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 4-methylthiazol-5-yl)benzyl group, the aliphatic protons of the pyrrolidine (B122466) and linker, and the distinct singlet for the methyl groups of the tert-butyl moiety.
-
¹³C NMR: The carbon NMR spectrum would provide signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbons of the amides and the carboxylic acid.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of VH032-C4-COOH. Electrospray ionization (ESI) is a common technique for such molecules. The expected [M+H]⁺ ion would have an m/z corresponding to the molecular weight plus the mass of a proton.
Signaling Pathway and Mechanism of Action
VH032-C4-COOH functions as a ligand for the VHL E3 ubiquitin ligase, which is a key regulator of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. In PROTACs, the VH032 moiety hijacks this natural cellular process to induce the degradation of a target protein.
The VH032 component of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Conclusion
VH032-C4-COOH is a valuable chemical tool for the development of PROTACs, offering a reliable and high-affinity ligand for the VHL E3 ligase with a versatile carboxylic acid linker for conjugation. While detailed public data on its solubility and stability are limited, the information and general protocols provided in this guide offer a solid foundation for its use in research and drug discovery. Further characterization of its physicochemical properties will undoubtedly enhance its application in the rational design of novel protein degraders.
(S,R,S)-AHPC Ligands: An In-Depth Technical Guide to Stereochemistry in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system to the protein of interest. Among the most utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein. The (S,R,S) stereoisomer of α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) has been established as a high-affinity ligand for VHL, forming the cornerstone of numerous potent PROTACs.[1]
This technical guide provides a comprehensive overview of the (S,R,S) stereochemistry of AHPC ligands, its critical role in VHL binding, and its application in the development of effective protein degraders. We will delve into the quantitative aspects of its binding affinity, detailed experimental protocols for its characterization, and the underlying signaling pathways.
The Criticality of (S,R,S) Stereochemistry for VHL Recognition
The specific (S,R,S) configuration of AHPC is paramount for its potent and selective binding to the VHL E3 ligase.[1] This stereochemical arrangement allows the ligand to fit optimally into the VHL binding pocket, which naturally recognizes the hydroxylated proline residue of hypoxia-inducible factor 1α (HIF-1α). The stereochemistry of the hydroxyproline (B1673980) and cyclohexylalanine moieties dictates the precise orientation of the key functional groups necessary for establishing a network of hydrogen bonds and van der Waals interactions within the VHL active site.
The structural basis for this specificity lies in the three-dimensional arrangement of the ligand. The (S) configuration at the α-carbon of the hydroxyproline mimic, the (R) configuration at the hydroxylated carbon, and the (S) configuration at the α-carbon of the cyclohexylalanine are all crucial for presenting the key interaction motifs—the hydroxyl group, the amide backbone, and the cyclohexyl group—in the correct spatial orientation to engage with key residues in the VHL binding site, such as Ser111, Tyr98, and His110.
Quantitative Data Summary
The efficacy of PROTACs is intrinsically linked to the binding affinity of their constituent ligands. The following tables summarize key quantitative data for (S,R,S)-AHPC and PROTACs incorporating this VHL ligand.
| Ligand/PROTAC | Target | Cell Line | Binding Affinity (to VHL) | Degradation (DC50) | Maximum Degradation (Dmax) |
| (S,R,S)-AHPC (VH032-NH2) | VHL | - | High Affinity (comparable to VH032) | - | - |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | - | <1 nM[2] | >90% |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | - | IC50 of 1.11 µM[3] | - |
Note: Direct Kd values for (S,R,S)-AHPC are not consistently reported across literature; however, its high affinity is widely acknowledged.[1] DC50 and Dmax values are dependent on the specific PROTAC architecture and the cellular context.
Signaling Pathway and Experimental Workflows
To understand the functional context of (S,R,S)-AHPC, it is essential to visualize the PROTAC-mediated protein degradation pathway and the typical experimental workflows used for characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC characterization.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of (S,R,S)-AHPC-based PROTACs. The following sections provide methodologies for key assays.
VHL Ligand Binding Assay: Fluorescence Polarization (FP)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand from the VHL protein complex.
-
Materials:
-
Purified VHL/Elongin B/Elongin C (VCB) complex
-
Fluorescently labeled VHL probe (e.g., a derivative of VH032 conjugated to a fluorophore)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compounds ((S,R,S)-AHPC or PROTACs)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a stock solution of the VCB complex and the fluorescent probe in the assay buffer. The final concentration of the VCB complex should be in the low nanomolar range, and the probe concentration should be below its Kd for VCB to ensure a sensitive assay window.
-
Perform serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Add the VCB/probe mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of the target protein is mediated by its ubiquitination.
-
Materials:
-
Cell line expressing the protein of interest
-
(S,R,S)-AHPC-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control and a positive control (if available). Co-treat with a proteasome inhibitor for the last 4-6 hours of the PROTAC treatment to allow for the accumulation of polyubiquitinated proteins.
-
Lyse the cells in lysis buffer.
-
Perform immunoprecipitation of the protein of interest using a specific antibody and protein A/G beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated protein of interest. A ladder of high molecular weight bands will be indicative of polyubiquitination.
-
Protein Degradation Assay: Western Blotting
This is a fundamental method to quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Materials:
-
Cell line expressing the protein of interest
-
(S,R,S)-AHPC-based PROTAC
-
Cell culture medium and supplements
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentration for all samples, add Laemmli buffer, and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
Chiral Separation of AHPC Diastereomers: HPLC Protocol
The synthesis of (S,R,S)-AHPC often results in a mixture of diastereomers that require separation. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
-
Instrumentation and Column:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
-
Mobile Phase (Example):
-
A mixture of n-hexane and ethanol, or other suitable organic solvents. The exact ratio will need to be optimized for the specific CSP and diastereomers. Isocratic elution is typically used.
-
-
General Procedure:
-
Dissolve the mixture of AHPC diastereomers in a suitable solvent (e.g., the mobile phase).
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.
-
The different diastereomers will have different retention times on the chiral stationary phase, allowing for their separation.
-
Collect the fractions corresponding to each separated diastereomer.
-
The absolute stereochemistry of the separated isomers can be confirmed by analytical techniques such as X-ray crystallography or by comparison to a known standard.
-
Note: The development of a successful chiral separation method often requires screening of different chiral stationary phases and optimization of the mobile phase composition.[4][5]
Conclusion
The (S,R,S) stereochemistry of AHPC is a critical design element in the development of potent and selective VHL-recruiting PROTACs. Its specific three-dimensional structure ensures high-affinity binding to the VHL E3 ligase, which is the initiating step in the targeted degradation of proteins of interest. A thorough understanding of the stereochemical requirements, coupled with robust quantitative and functional assays, is paramount for the successful design and optimization of novel protein degraders. This guide provides a foundational framework for researchers in the field, offering key data, detailed experimental protocols, and visual representations of the underlying biological processes and development workflows. By leveraging this knowledge, scientists can more effectively harness the power of targeted protein degradation for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using (S,R,S)-AHPC-C4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,R,S)-AHPC-C4-COOH in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that function by inducing the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated to a four-carbon alkyl linker that terminates in a carboxylic acid.[2] This molecule serves as a crucial building block in the synthesis of VHL-recruiting PROTACs. The (S,R,S) stereochemistry is essential for potent binding to the VHL E3 ligase complex. The terminal carboxylic acid provides a versatile chemical handle for the covalent attachment of a POI ligand, typically through the formation of a stable amide bond with a primary or secondary amine on the POI ligand.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data on VHL-Based PROTACs
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table summarizes the degradation profiles of several VHL-based PROTACs with linkers similar to the C4 chain of this compound.
| PROTAC Name/Reference | Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| Compound with C4 linker | SMARCA2 | C4 alkyl chain | MV-4-11 | 3 | >95 |
| Compound with C4 linker | SMARCA4 | C4 alkyl chain | MOLM-13 | 10 | >95 |
| A13 | FAK | PEG-based | A549 | ~10 | 85 |
| CP1 | DAPK1 | PEG-based | SH-SY5Y | 119.6 | >90 |
| SJF620 | BTK | PEG-based | MOLM-14 | <100 | >90 |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a POI Ligand
This protocol describes the standard procedure for conjugating this compound to a POI ligand containing a primary or secondary amine via amide bond formation.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: To the solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of POI Ligand: In a separate vial, dissolve the POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Upon completion, quench the reaction with a small amount of water. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.
-
Purification: Purify the crude product using an appropriate chromatographic technique, such as flash column chromatography on silica (B1680970) gel or preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for PROTAC synthesis via amide coupling.
Protocol 2: Purification of the PROTAC by Preparative RP-HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA
-
Crude PROTAC sample dissolved in a minimal amount of DMSO or DMF
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal volume of DMSO or DMF and then dilute with Mobile Phase A to ensure solubility. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B) until a stable baseline is achieved.
-
Gradient Elution: Inject the sample onto the column and start a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-40 minutes).
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect fractions corresponding to the desired PROTAC peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the PROTAC. Pool the pure fractions.
-
Lyophilization: Lyophilize the pooled fractions to obtain the final PROTAC as a solid.
Protocol 3: Characterization of the Final PROTAC
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight and assess the purity of the synthesized PROTAC.
-
Method: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Inject the sample into an LC-MS system equipped with a C18 analytical column.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the PROTAC ([M+H]+ or other adducts). The purity can be estimated from the peak area in the chromatogram.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized PROTAC.
-
Method: Dissolve an adequate amount of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra should be consistent with the expected structure of the final PROTAC molecule.
Protocol 4: Western Blot for Protein Degradation Assessment
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of protein degradation for each PROTAC concentration. Calculate the DC50 and Dmax values.
Caption: Workflow for assessing PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Designing a PROTAC with VH032-C4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC development, and VH032 is a well-established, high-affinity ligand for VHL.[1][5] This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing the VH032-C4-COOH building block, which incorporates the VH032 ligand connected to a 4-carbon alkyl linker with a terminal carboxylic acid.
The VH032-C4-COOH conjugate offers a versatile platform for PROTAC synthesis. The carboxylic acid terminus provides a convenient attachment point for a wide variety of POI ligands through standard amide bond formation.[3] The C4 alkyl linker provides a balance of flexibility and rigidity, which is a critical parameter for optimal ternary complex formation and subsequent protein degradation.[6][7]
Mechanism of Action
A PROTAC synthesized from VH032-C4-COOH functions by inducing the proximity of the POI to the VHL E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[8]
Data Presentation
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to VHL and the target protein, as well as its ability to induce the degradation of the target protein in a cellular context.
Table 1: Binding Affinities of VH032 and Representative PROTAC Components
| Molecule | Binding Partner | Kd (nM) | Assay Method |
| VH032 | VHL E3 Ligase | 185 | Not Specified[5] |
| Representative POI Ligand | Protein of Interest | 10 - 500 | ITC / SPR |
| VH032-C4-POI PROTAC | VHL E3 Ligase | 50 - 1000 | ITC / SPR / FP |
| VH032-C4-POI PROTAC | Protein of Interest | 20 - 800 | ITC / SPR / FP |
Table 2: Cellular Degradation Profile of a Representative VH032-C4-Based PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Example Cancer Cell Line | Example Kinase | 50 | >90 | 24 |
| Example Cancer Cell Line | Example Transcription Factor | 100 | 85 | 18 |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved. These values are cell-line and target-dependent.[9][10]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using VH032-C4-COOH.
Protocol 1: Synthesis of a VH032-C4-POI PROTAC
This protocol describes the coupling of VH032-C4-COOH to a POI ligand containing a primary or secondary amine.
Materials:
-
VH032-C4-COOH
-
POI ligand with a free amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 equivalent) and VH032-C4-COOH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of the target protein induced by a PROTAC.[11]
Materials:
-
Cultured cells expressing the POI
-
VH032-C4-POI PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.
-
Quantify the band intensity using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This assay monitors the formation of the POI-PROTAC-VHL ternary complex in living cells.[12][13]
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-POI and HaloTag®-VHL
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 384-well assay plates
-
Luminometer with 460nm and >610nm filters
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-VHL plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point.
-
Seed the transfected cells into a 384-well plate.
-
Incubate for 24 hours.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for at least 60 minutes.
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells.
-
Add the Nano-Glo® Live Cell Substrate.
-
Read the donor (460nm) and acceptor (>610nm) emission signals on a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the PROTAC to its binding partners.[14][15]
Materials:
-
Purified POI and VHL-ElonginB-ElonginC (VBC) complex
-
VH032-C4-POI PROTAC
-
ITC instrument
-
Dialysis buffer
Procedure (for PROTAC binding to POI):
-
Thoroughly dialyze the POI and dissolve the PROTAC in the same buffer. Degas all solutions.
-
Load the POI solution (e.g., 10-20 µM) into the ITC sample cell.
-
Load the PROTAC solution (10-20 times the POI concentration) into the injection syringe.
-
Perform a series of small injections of the PROTAC into the POI solution, allowing the system to equilibrate between injections.
-
Perform a control titration of the PROTAC into buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the raw data and fit the integrated heat data to a suitable binding model to determine Kd, n, ΔH, and ΔS.
-
Repeat the procedure to determine the binding affinity of the PROTAC to the VBC complex and for the formation of the ternary complex.
Conclusion
The VH032-C4-COOH building block represents a valuable and versatile tool for the development of VHL-recruiting PROTACs. Its straightforward conjugation chemistry and the favorable properties of the C4 linker make it an excellent starting point for the design of novel protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of their PROTACs, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: (S,R,S)-AHPC-C4-COOH in Cancer Research
(S,R,S)-AHPC-C4-COOH is a crucial building block in the development of targeted cancer therapies. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a C4 carboxylic acid linker. This compound is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.
Principle and Applications
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound provides the VHL-recruiting moiety, which can be chemically linked to a ligand for a cancer-associated protein. This approach allows for the targeted degradation of proteins that are otherwise difficult to inhibit with traditional small-molecule inhibitors.
A significant application of VHL-based PROTACs is in the degradation of chromatin remodeling proteins, such as SMARCA2. In cancers with mutations in the SMARCA4 gene, the cancerous cells become dependent on its paralog, SMARCA2, for survival. This creates a synthetic lethal vulnerability that can be exploited by selectively degrading SMARCA2. PROTACs constructed using VHL ligands have demonstrated potent and selective degradation of SMARCA2, leading to growth inhibition in SMARCA4-mutant cancer cell lines.
Key Experimental Data
The efficacy of PROTACs utilizing VHL ligands for the degradation of specific cancer targets can be quantified. The following table summarizes key data for a representative SMARCA2-degrading PROTAC, A947, which employs a VHL-targeting component.
| Parameter | SMARCA2 | SMARCA4 | Reference |
| Binding Affinity (Kd) | 93 nM | 65 nM | [1][2] |
| Degradation (DC50) | 39 pM | 1.1 nM | [1][2] |
| Maximal Degradation (Dmax) | 96% at 10 nM | 92% at 100 nM | [1][2] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action for a PROTAC synthesized using this compound.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for conjugating this compound to a ligand for a protein of interest (POI-ligand) containing a free amine group.
Materials:
-
This compound
-
POI-ligand with a primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add 1.1 equivalents of DCC and 1.1 equivalents of NHS. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.
-
Coupling Reaction: In a separate flask, dissolve the POI-ligand in anhydrous DMF. Add the activated (S,R,S)-AHPC-C4-NHS ester solution to the POI-ligand solution.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for PROTAC synthesis.
Protocol 2: In Vitro Evaluation of PROTAC-mediated Protein Degradation
This protocol describes how to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cancer cells.
Materials:
-
Cancer cell line expressing the target protein (e.g., SMARCA4-mutant cell line for a SMARCA2-targeting PROTAC)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a suitable detection reagent and imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Determine the DC50 value.
Caption: Workflow for in vitro protein degradation assay.
References
Application Notes and Protocols for BRD4 Degradation Using (S,R,S)-AHPC-C4-COOH-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] This approach offers a distinct advantage over traditional inhibition by eliminating the entire target protein, potentially leading to a more profound and durable therapeutic response.[3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][4]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of epigenetic readers, is a high-value therapeutic target in oncology.[2] BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[3]
This document provides detailed application notes and protocols for the use of a PROTAC synthesized with (S,R,S)-AHPC-C4-COOH) as the von Hippel-Lindau (VHL) E3 ligase ligand-linker component for the targeted degradation of BRD4. For the purpose of these application notes, we will refer to a representative PROTAC, herein named BRD4-Degrader-X , which is constructed by linking the well-characterized BRD4 inhibitor, (+)-JQ1, to this compound.
Mechanism of Action
BRD4-Degrader-X operates by inducing the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of the BRD4 protein. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, resulting in a potent and sustained pharmacological effect.
Data Presentation
The efficacy of a BRD4 degrader is typically assessed by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table provides a template for summarizing quantitative data from BRD4 degradation experiments.
| PROTAC Name | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| BRD4-Degrader-X | HeLa | 24 | [Insert Value] | [Insert Value] |
| BRD4-Degrader-X | HEK293T | 24 | [Insert Value] | [Insert Value] |
| BRD4-Degrader-X | [Cell Line 3] | 24 | [Insert Value] | [Insert Value] |
| Control PROTAC 1 | HeLa | 24 | [Insert Value] | [Insert Value] |
| Control PROTAC 2 | HeLa | 24 | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment for BRD4 Degradation Analysis
This protocol describes the general procedure for cell culture and treatment with BRD4-Degrader-X to assess protein degradation.
Materials:
-
Mammalian cell line expressing BRD4 (e.g., HeLa, HEK293T, or a relevant cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BRD4-Degrader-X stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (6-well or 12-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of BRD4-Degrader-X in complete growth medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO) at the same final concentration as the highest PROTAC treatment.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of BRD4-Degrader-X or vehicle.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Comprehensive Experimental Workflow for PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates specific unwanted proteins rather than simply inhibiting them.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[3] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI, which marks it for degradation by the 26S proteasome.[3][4][5][6] Unlike traditional inhibitors, PROTACs act catalytically, where a single molecule can trigger the degradation of multiple target proteins, allowing for potent effects at lower doses.[1][4][7]
This document provides a detailed guide to the experimental workflow for characterizing and validating PROTAC molecules, from initial biochemical assessment to cellular and functional validation.
Mechanism of Action: The PROTAC Cycle
The core function of a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to repeat the cycle.[6]
Caption: PROTAC-mediated protein degradation pathway.
Overall Experimental Workflow
A typical PROTAC validation workflow is a multi-step process that begins with biochemical and biophysical assays to confirm binding and ternary complex formation, followed by cellular assays to demonstrate target degradation and elucidate the mechanism, and concludes with functional assays to assess the phenotypic consequences.
Caption: A typical experimental workflow for PROTAC validation.
Key Experiments and Protocols
Phase 1: Biochemical and Biophysical Validation
Objective: To confirm that the PROTAC can physically interact with both the POI and the E3 ligase and facilitate the formation of a stable ternary complex.
-
Binary Binding and Ternary Complex Formation: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Biolayer Interferometry (BLI) are used to measure the binding kinetics and thermodynamics of the PROTAC to its individual targets and to assess the stability and cooperativity of the ternary complex.[8] Proximity-based assays like TR-FRET and NanoBRET® are also powerful tools for detecting ternary complex formation in a high-throughput format.[9][10]
-
In Vitro Ubiquitination Assays: These assays directly measure the functional consequence of ternary complex formation—the ubiquitination of the POI.[11] Kits are commercially available to monitor PROTAC-mediated ubiquitination for specific E3 ligases like VHL and Cereblon.[12][13]
Phase 2: Cellular Characterization
Objective: To quantify the degradation of the target protein in a cellular context and determine the potency (DC50) and efficacy (Dmax) of the PROTAC.
Western blotting is the most common method for this analysis.[3]
Key Performance Metrics:
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein.[14][15] A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.[14]
Data Presentation: Target Degradation Parameters
| PROTAC Candidate | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PROTAC-A | BRD4 | HeLa | 15 | 92 | 18 |
| PROTAC-B | BRD4 | HeLa | 50 | 85 | 18 |
| Negative Control | BRD4 | HeLa | >10,000 | <10 | 18 |
Protocol: Western Blot for PROTAC-Induced Degradation
Caption: Western blot experimental workflow.
1. Cell Seeding and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3][16]
- Prepare serial dilutions of the PROTAC in fresh culture medium. A common concentration range is 1 nM to 10,000 nM.[16]
- Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).[16]
- Aspirate the old medium and replace it with the medium containing the different PROTAC concentrations or vehicle control.[16]
- Incubate for a predetermined time (e.g., 2-24 hours) to assess degradation kinetics.[16]
2. Cell Lysis and Protein Quantification:
- After incubation, place plates on ice and wash cells twice with ice-cold PBS.[16]
- Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[16]
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
- Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
- Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3][16]
- Confirm successful transfer by staining the membrane with Ponceau S.[3][16]
4. Immunoblotting and Detection:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[3][16] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
- Wash the membrane three times with TBST.[16]
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
- Wash the membrane again three times with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[14]
5. Data Analysis:
- Quantify band intensities using densitometry software.[14]
- Normalize the target protein band intensity to the corresponding loading control.
- Calculate the percentage of protein remaining relative to the vehicle control.
- Plot the percentage of degradation versus the log concentration of the PROTAC and fit the data to a dose-response curve to determine the DC50 and Dmax values.[17]
Objective: To confirm that the observed degradation is due to ubiquitination and is dependent on the proteasome.
-
Target Ubiquitination: This can be confirmed by immunoprecipitation (IP).[18] Lyse cells treated with the PROTAC, immunoprecipitate the target protein, and then perform a Western blot using an anti-ubiquitin antibody.[18][19] An increase in the ubiquitin signal indicates target ubiquitination.
-
Proteasome-Dependence: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or epoxomicin).[18] If the PROTAC-induced degradation is rescued (i.e., the protein level is restored), it confirms that the degradation is mediated by the proteasome.[18]
Objective: To confirm the PROTAC binds to its target protein inside intact cells.
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a protein upon ligand binding.[20][21] A PROTAC binding to its target protein will increase the protein's melting temperature. This assay can be performed in intact cells without modifying the compound or protein.[20][21]
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of a PROTAC to its target in live cells using bioluminescence resonance energy transfer (BRET).[22][23][24] It can be used to quantify intracellular availability and affinity.[22][23]
Protocol Outline: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.[21]
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[2]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other methods like AlphaLISA®.[25]
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve.[2] A shift in the curve indicates target engagement.
Phase 3: Selectivity and Functional Outcomes
Objective: To identify unintended proteins that are degraded by the PROTAC, which is crucial for assessing safety and potential toxicity.[2][26]
Methodology: Mass spectrometry (MS)-based global proteomics is the primary tool for unbiasedly identifying off-target degradation.[2][27] This involves comparing the entire proteome of cells treated with the PROTAC to control-treated cells.[2]
Caption: Workflow for discovery and validation of PROTAC off-targets.
Data Presentation: Global Proteomics Off-Target Screen
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| POI_GENE | -3.5 | <0.0001 | No (Intended Target) |
| OFF_TARGET_1 | -2.8 | <0.001 | Yes |
| NON_TARGET_1 | -0.1 | 0.85 | No |
| OFF_TARGET_2 | -1.9 | <0.01 | Yes |
Hits identified via proteomics must be validated using orthogonal methods like Western Blotting or targeted proteomics to confirm they are true off-targets.[2]
Objective: To determine the downstream biological consequences of degrading the target protein.
The choice of assay is target-dependent. If the POI is involved in cell proliferation or survival (e.g., BRD4), cell viability assays are appropriate.[28]
-
Cell Viability Assays: Assays like MTT, Alamar Blue, or CellTiter-Glo® are used to measure the effect of the PROTAC on cell proliferation and cytotoxicity.[28][29] Data is used to calculate an IC50 (or GI50) value.
-
Apoptosis Assays: If the PROTAC is expected to induce cell death, apoptosis can be measured using methods like Annexin-V/PI staining followed by flow cytometry or Caspase-Glo® assays.[28][30]
Data Presentation: Functional Assay Results
| PROTAC Candidate | Target Protein | Cell Line | Degradation DC50 (nM) | Viability IC50 (nM) |
| PROTAC-A | BRD4 | MV4;11 | 15 | 25 |
| PROTAC-B | BRD4 | MV4;11 | 50 | 120 |
| JQ1 (Inhibitor) | BRD4 | MV4;11 | N/A | 85 |
Protocol Outline: Cell Viability (CellTiter-Glo®) Assay
-
Seeding: Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubation: Mix and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Read luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the percentage of viability versus the log concentration of the PROTAC to determine the IC50 value.
Conclusion
The development of effective and safe PROTACs requires a systematic and multi-faceted experimental approach. The workflow described in these application notes, progressing from biochemical confirmation to cellular degradation, mechanistic validation, and functional assessment, provides a robust framework for the comprehensive characterization of novel protein degraders. Rigorous evaluation of potency, efficacy, selectivity, and cellular mechanism of action is critical for advancing promising PROTAC candidates in drug discovery and development.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
- 11. lifesensors.com [lifesensors.com]
- 12. lifesensors.com [lifesensors.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. pelagobio.com [pelagobio.com]
- 21. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 24. selvita.com [selvita.com]
- 25. youtube.com [youtube.com]
- 26. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. chinesechemsoc.org [chinesechemsoc.org]
- 30. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of PROTACs Synthesized with (S,R,S)-AHPC-C4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
(S,R,S)-AHPC-C4-COOH is a key building block in the synthesis of PROTACs, incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a four-carbon carboxylic acid linker.[3] This component allows for the conjugation to a specific POI ligand, creating a complete PROTAC molecule. The (S,R,S)-AHPC moiety demonstrates high-affinity binding to the VHL E3 ligase, which is essential for the efficient formation of the ternary complex required for protein degradation.[4][5]
These application notes provide detailed protocols for essential cell-based assays to characterize the efficacy and mechanism of action of PROTACs synthesized using this compound.
Mechanism of Action
A PROTAC synthesized with this compound functions by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][6] The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex.[1][7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1][4] Following polyubiquitination, the tagged protein is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalytically repeat the process.[1][8]
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC to recruit the VHL E3 ligase for targeted protein degradation.
Key Cell-Based Assays and Protocols
A systematic workflow is essential for the comprehensive evaluation of a novel PROTAC. This process typically begins with confirming target degradation and then moves to assessing the functional consequences in a cellular context.[9]
Caption: A typical experimental workflow for the characterization of a novel PROTAC.[2][9][10]
Target Protein Degradation Assay via Western Blot
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[6] This allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[6]
Objective: To quantify the dose- and time-dependent degradation of the target protein following treatment with the PROTAC.
Protocol:
a. Cell Seeding and Treatment: [10][11]
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. For a dose-response experiment, treat the cells with increasing concentrations of the PROTAC for a fixed time (e.g., 16-24 hours).[10] For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[10] Always include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification: [10][11]
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Protein Transfer: [10][11]
-
Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by Ponceau S staining.
d. Immunoblotting: [11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH, β-actin).
e. Detection and Analysis: [11]
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Data Presentation:
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 50 | 20 |
| 100 | 10 |
| 500 | 8 |
| Time (hours) | Normalized Target Protein Level (%) at [X] nM PROTAC |
| 0 | 100 |
| 2 | 90 |
| 4 | 70 |
| 8 | 40 |
| 16 | 15 |
| 24 | 10 |
Cell Viability Assay
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).[2][9]
Objective: To determine the cytotoxic or cytostatic effects of the PROTAC on a cancer cell line.
Protocol (using CellTiter-Glo® as an example): [2][9]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the IC50/GI50 value.
Data Presentation:
| PROTAC Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 85 |
| 100 | 52 |
| 1000 | 25 |
| 10000 | 10 |
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay is used to confirm the PROTAC-dependent interaction between the target protein and the VHL E3 ligase.[5]
Objective: To provide evidence for the formation of the POI-PROTAC-VHL ternary complex in cells.
Protocol: [5]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer without high concentrations of SDS).
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or VHL overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Data Presentation:
| Treatment | IP Antibody | Blot Antibody | Expected Result |
| Vehicle | Anti-POI | Anti-VHL | Low/No Signal |
| PROTAC | Anti-POI | Anti-VHL | Strong Signal |
| Vehicle | Anti-VHL | Anti-POI | Low/No Signal |
| PROTAC | Anti-VHL | Anti-POI | Strong Signal |
Downstream Signaling Pathway Analysis
The degradation of a target protein by a PROTAC is expected to impact downstream signaling pathways. For instance, the degradation of a protein like BRD4 leads to the transcriptional repression of its target genes, including the oncogene c-MYC, which can induce apoptosis.[12]
Caption: Downstream effects of BRD4 degradation induced by a PROTAC.[12]
Conclusion
The protocols and guidelines presented here provide a robust framework for the cellular characterization of novel PROTACs synthesized using this compound. By systematically evaluating target degradation, effects on cell viability, and the underlying mechanism of action, researchers can effectively advance the development of these promising targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Coupling of (S,R,S)-AHPC-C4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C4-COOH is a carboxylic acid functionalized building block crucial in the synthesis of targeted therapies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, it serves as a key component for inducing the degradation of target proteins. The formation of a stable amide bond by coupling the terminal carboxylic acid of this compound with a primary or secondary amine on a target protein ligand is a critical step in the synthesis of these bifunctional molecules.[1][2] This document provides a detailed protocol for the efficient amide coupling of this compound with an amine-containing molecule, utilizing common and effective coupling reagents.
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery.[3][4][5] The reaction typically involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[3] The choice of coupling reagent and reaction conditions is critical to ensure high yield, minimize side reactions such as racemization, and accommodate substrates that may be sterically hindered or electronically deficient.[5][6] This protocol will focus on the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), a widely used and efficient coupling reagent.[1][4]
Data Presentation
The selection of an appropriate amide coupling reagent is paramount for a successful reaction. The following table summarizes common coupling reagents and their typical reaction conditions, which can be adapted for the coupling of this compound.
| Coupling Reagent | Additive (if any) | Base | Solvent | Typical Reaction Time | Key Features |
| HATU | None | DIPEA, TEA | DMF, DCM | 1-4 hours | High efficiency, low racemization, suitable for a wide range of substrates.[1][4] |
| EDC | HOBt, HOAt | DIPEA, TEA, DMAP | DMF, DCM, CH₃CN | 2-12 hours | Cost-effective, widely used, HOBt/HOAt suppress side reactions.[3][7] |
| DCC | HOBt, DMAP | DMAP, TEA | DCM, THF | 2-12 hours | Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| T3P | Pyridine | Pyridine | EtOAc | 1-6 hours | Strong activating agent, byproducts are water-soluble. |
| COMU | None | DIPEA | DMF | 1-3 hours | High efficiency, based on OxymaPure to avoid potentially explosive HOBt derivatives. |
Note: Reaction conditions should be optimized for each specific substrate.
Experimental Protocol
This protocol details the amide coupling of this compound with a generic primary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine-containing substrate
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dichloromethane (DCM) for extraction
-
Water (for quenching and washing)
-
Acetonitrile (B52724) and water (for HPLC purification)
-
Formic acid or trifluoroacetic acid (for HPLC purification)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and purification
-
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization
Procedure:
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add the amine-containing substrate (1.0-1.2 equivalents).
-
-
Activation and Coupling:
-
Add HATU (1.1-1.5 equivalents) to the reaction mixture.
-
Slowly add DIPEA (2.0-3.0 equivalents) to the mixture. The solution may change color.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by analytical HPLC or LC-MS at regular intervals (e.g., every 30-60 minutes) until the starting material (this compound) is consumed. The reaction is typically complete within 1-4 hours.[1]
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane (DCM) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile and water, often with a formic acid or trifluoroacetic acid modifier, to obtain the pure amide product.[1]
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
-
Visualizations
Diagram 1: Amide Coupling Reaction Pathway
Caption: General reaction pathway for HATU-mediated amide coupling.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the amide coupling protocol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Coupling reagents such as HATU can be irritants or sensitizers.[3]
-
DIPEA and DMF are hazardous chemicals; handle with care and avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing PROTACs against Neurodegenerative Diseases using VH032-C4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This targeted protein degradation strategy offers a powerful alternative to traditional inhibition, with the potential to address previously "undruggable" targets, a concept of particular importance in the context of neurodegenerative diseases where the accumulation of misfolded proteins is a common pathological hallmark.[2][3]
This document provides detailed application notes and protocols for the development of PROTACs targeting proteins implicated in neurodegenerative diseases, utilizing the von Hippel-Lindau (VHL) E3 ligase ligand VH032, functionalized with a C4-carboxylic acid linker (VH032-C4-COOH). VH032 is a well-characterized VHL ligand with a binding affinity (Kd) of approximately 185 nM.[4] The terminal carboxylic acid on the C4 linker provides a versatile handle for conjugation to a variety of POI ligands.
Mechanism of Action
VH032-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Performance of VH032-Based PROTACs in Neurodegenerative Disease Models
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum extent of degradation (Dmax). The following tables summarize available data for PROTACs targeting key proteins in neurodegenerative diseases.
Table 1: Degradation of Tau Protein by a VHL-recruiting PROTAC
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| C004019 | Tau | VHL-based | HEK293-hTau | 7.9 | >90% (at 1 µM) | [2] |
Table 2: Degradation of α-Synuclein by a VH032-based PROTAC
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Compound 5 | α-Synuclein Aggregates | VH032 | H293T | 5.049 | Not Reported | [5] |
Experimental Protocols
This section provides detailed protocols for the synthesis, conjugation, and evaluation of VH032-C4-COOH based PROTACs.
Protocol 1: Synthesis and Conjugation of VH032-C4-COOH to a POI Ligand
This protocol describes a general method for the amide bond formation between the carboxylic acid of VH032-C4-COOH and an amine-functionalized ligand for a protein of interest (POI-NH2).
Materials:
-
VH032-C4-COOH
-
Amine-functionalized POI ligand (POI-NH2)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Activation of VH032-C4-COOH:
-
Dissolve VH032-C4-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the POI-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of POI-NH2 to the activated VH032-C4-COOH mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-16 hours.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cultured cells treated with a VH032-based PROTAC.[6][7]
Materials:
-
Cultured cells expressing the target protein
-
VH032-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours) to determine the DC50. A time-course experiment at a fixed concentration can also be performed. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax.
-
Protocol 3: HiBiT Lytic Assay for Protein Degradation
This protocol provides a high-throughput method to quantify protein degradation using a luminescent reporter system.[1][8] This requires cells expressing the target protein endogenously tagged with the HiBiT peptide.
Materials:
-
Cells endogenously expressing the HiBiT-tagged target protein
-
VH032-based PROTAC
-
Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, lytic substrate, lytic buffer)
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed HiBiT-tagged cells in a white, opaque 96- or 384-well plate.
-
Treat cells with a serial dilution of the PROTAC for the desired time.
-
-
Lysis and Signal Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein.
-
Calculate DC50 and Dmax values as described for the Western Blot protocol.
-
Protocol 4: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay monitors the formation of the ternary complex (POI-PROTAC-E3 ligase) in real-time.[9][10] This requires cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®.
Materials:
-
Cells co-expressing NanoLuc®-POI and HaloTag®-VHL
-
VH032-based PROTAC
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
BRET-capable plate reader
Procedure:
-
Cell Preparation:
-
Seed the engineered cells in a suitable plate format.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
-
Assay Execution:
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal over time.
-
-
Data Analysis:
-
An increase in the BRET signal indicates the formation of the ternary complex.
-
The kinetics and potency of ternary complex formation can be determined.
-
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of the PROTAC to the target protein in a cellular environment by measuring changes in the protein's thermal stability.[4][11]
Materials:
-
Cells expressing the target protein
-
VH032-based PROTAC
-
PCR tubes and a thermal cycler
-
Lysis buffer
-
Western blot or mass spectrometry equipment for protein quantification
Procedure:
-
Cell Treatment and Heat Shock:
-
Treat cells with the PROTAC or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Protocol 6: Mass Spectrometry for Global Proteome Analysis
Mass spectrometry-based proteomics can be used to assess the selectivity of the PROTAC by quantifying changes in the abundance of thousands of proteins across the entire proteome.[12]
Materials:
-
Cells treated with PROTAC or vehicle
-
Lysis buffer and protein digestion reagents (e.g., trypsin)
-
Tandem mass tags (TMT) for multiplexed quantification (optional)
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Lyse cells and digest the proteome into peptides.
-
Label peptides with TMT reagents if performing multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins.
-
Determine which proteins are significantly downregulated in the presence of the PROTAC to assess on-target and off-target degradation.
-
Conclusion
The development of PROTACs for neurodegenerative diseases holds immense therapeutic promise. The VH032-C4-COOH building block provides a versatile platform for the synthesis of VHL-recruiting PROTACs. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design, synthesize, and rigorously evaluate the efficacy and mechanism of action of novel PROTAC degraders, ultimately accelerating the development of new treatments for these devastating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C004019 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Application Note: In Vitro Ubiquitination Assays for (S,R,S)-AHPC-C4-COOH Based PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to co-opt the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2] These molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][2]
(S,R,S)-AHPC is a well-established, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] PROTACs incorporating the (S,R,S)-AHPC-C4-COOH moiety are designed to specifically recruit the VHL E3 ligase complex.[4][5] The in vitro ubiquitination assay is a crucial biochemical tool for the direct validation and characterization of these PROTACs.[1][3] This cell-free assay confirms a PROTAC's fundamental mechanism of action by measuring its ability to mediate the ubiquitination of a target protein in a reconstituted system.[1][6]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the initial enzymatic steps of the UPS. The this compound based PROTAC acts as a molecular bridge, inducing the formation of a stable ternary complex between the POI and the VHL E3 ligase complex.[6][][8] This proximity is the critical event that enables the subsequent enzymatic cascade:
-
E1 Activation: The ubiquitin-activating enzyme (E1) activates ubiquitin (Ub) in an ATP-dependent process.[1][9]
-
E2 Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[1][9]
-
E3 Ligation: The VHL E3 ligase, brought into proximity with the POI by the PROTAC, recruits the ubiquitin-loaded E2 enzyme. It then catalyzes the transfer of ubiquitin from the E2 to specific lysine (B10760008) residues on the surface of the POI.[6]
-
Polyubiquitination: This process is repeated, forming a polyubiquitin (B1169507) chain on the POI, which serves as the recognition signal for proteasomal degradation in a cellular context.[1][6]
The extent of POI ubiquitination is typically analyzed by Western blot, where the addition of ubiquitin molecules results in a ladder of higher molecular weight bands.[10][11]
Caption: PROTAC-mediated ubiquitination of a target protein via the VHL E3 ligase complex.
Experimental Protocols
A comprehensive evaluation of an this compound based PROTAC involves a reconstituted in vitro ubiquitination reaction followed by Western blot analysis to detect the ubiquitinated target protein.
Caption: Step-by-step experimental workflow for the in vitro ubiquitination assay.
Protocol 1: In Vitro Ubiquitination Reaction
This protocol details the setup of a cell-free reaction to measure PROTAC-dependent ubiquitination of a POI.
1.1. Materials and Reagents
| Component | Example Supplier | Recommended Final Concentration |
| Recombinant Human E1 (UBE1) | R&D Systems / Boston Biochem | 50-100 nM |
| Recombinant Human E2 (e.g., UBE2D2) | R&D Systems / Boston Biochem | 0.2-1 µM |
| Recombinant VHL E3 Ligase Complex | R&D Systems / LifeSensors | 0.1-0.5 µM |
| Recombinant Protein of Interest (POI) | User-provided | 0.5-1 µM |
| Human Ubiquitin | R&D Systems / Boston Biochem | 5-10 µM |
| This compound based PROTAC | User-synthesized / Vendor | 0.01 - 10 µM |
| ATP (10 mM stock) | Sigma-Aldrich | 1-2 mM |
| 10X Ubiquitination Buffer | Boston Biochem | 1X (e.g., 50 mM Tris, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT) |
| DMSO | Sigma-Aldrich | <1% (v/v) |
| 2X SDS-PAGE Sample Buffer | Bio-Rad | 1X |
1.2. Reagent Preparation
-
Thaw all enzymes (E1, E2, E3), proteins (POI, Ubiquitin), and ATP on ice.
-
Briefly centrifuge vials before opening to collect contents at the bottom.
-
Prepare a 1X ubiquitination buffer from the 10X stock using nuclease-free water.
-
Prepare serial dilutions of the PROTAC in DMSO. Ensure the final DMSO concentration is constant across all reactions (e.g., 1%).
1.3. Reaction Setup
-
Set up reactions in 0.5 mL microcentrifuge tubes on ice. A typical final reaction volume is 25-30 µL.
-
Prepare a master mix containing buffer, ATP, DTT, E1, E2, VHL E3 ligase, and Ubiquitin for all reactions to minimize pipetting errors.
-
Add components in the order listed below. It is often recommended to add the POI and PROTAC last.
| Component | Volume for 25 µL Rxn | Final Concentration |
| Nuclease-Free Water | To 25 µL | N/A |
| 10X Ubiquitination Buffer | 2.5 µL | 1X |
| 10 mM ATP | 2.5 µL | 1 mM |
| E1 Enzyme (e.g., 1 µM stock) | 2.5 µL | 100 nM |
| E2 Enzyme (e.g., 5 µM stock) | 2.5 µL | 500 nM |
| VHL E3 Ligase (e.g., 2.5 µM stock) | 2.5 µL | 250 nM |
| Ubiquitin (e.g., 100 µM stock) | 2.5 µL | 10 µM |
| PROTAC or DMSO Vehicle | 0.25 µL | Varies (1% DMSO) |
| Protein of Interest (POI) (e.g., 5 µM stock) | 2.5 µL | 500 nM |
1.4. Controls
It is critical to include the following negative controls:
-
No PROTAC: A reaction containing all components except the PROTAC (vehicle control, e.g., DMSO) to measure basal, PROTAC-independent ubiquitination.
-
No E1/E2/E3: Reactions lacking one of the core enzymes to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.
-
No ATP: A reaction without ATP to confirm the energy-dependent nature of the process.
1.5. Incubation and Quenching
-
Gently mix the contents of each tube.
-
Incubate the reactions at 37°C for 1-2 hours. The optimal time may need to be determined empirically.
-
Stop (quench) the reactions by adding an equal volume of 2X SDS-PAGE sample buffer (e.g., 25 µL).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
Samples can be stored at -20°C or used immediately for Western blot analysis.
Protocol 2: Western Blot Analysis of Ubiquitination
This protocol is used to visualize the ubiquitinated POI from the in vitro reaction.
2.1. SDS-PAGE and Protein Transfer
-
Load 20-30 µL of each quenched reaction onto a 4-20% Tris-Glycine or Bis-Tris polyacrylamide gel.
-
Separate the proteins by SDS-PAGE according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
2.2. Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific to the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]
-
Wash the membrane again, three times for 10 minutes each with TBST.
2.3. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[15]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Expected Result: In the presence of a functional PROTAC, a smear or a ladder of bands at molecular weights higher than the unmodified POI should be observed. The intensity of this high-molecular-weight signal should increase with the PROTAC concentration, often exhibiting a "hook effect" at very high concentrations.[16]
Data Presentation and Interpretation
Quantitative data from in vitro ubiquitination assays can be used to compare the efficiency of different PROTACs. Densitometry analysis of the high-molecular-weight ubiquitinated POI bands can be performed using software like ImageJ.[13]
Table 1: Example Data Summary for PROTAC-X
| PROTAC-X Conc. (nM) | Unmodified POI Signal (Arbitrary Units) | Ubiquitinated POI Signal (Arbitrary Units) | Fold Increase in Ubiquitination (vs. 0 nM) |
| 0 (Vehicle) | 9850 | 510 | 1.0 |
| 1 | 9540 | 1850 | 3.6 |
| 10 | 8120 | 6540 | 12.8 |
| 100 | 5400 | 15800 | 31.0 |
| 1000 | 3800 | 21500 | 42.2 |
| 10000 | 6900 | 12300 | 24.1 |
Table 2: Troubleshooting Guide
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No ubiquitination signal | Inactive enzyme (E1, E2, or E3) or POI. | Verify the activity of each component individually. Confirm POI has accessible lysine residues. |
| Low PROTAC concentration or potency. | Test a wider and higher range of PROTAC concentrations.[1] | |
| Missing reaction component (e.g., ATP). | Double-check the reaction setup and reagent preparation. | |
| High background in "No PROTAC" lane | PROTAC-independent (basal) ubiquitination. | This can occur if the POI is a natural substrate of the E3 ligase. The result is valid if the PROTAC significantly enhances the signal.[1] |
| Contaminating E3 ligases in protein preps. | Use highly purified recombinant proteins. | |
| Weak or faint signal | Insufficient incubation time or component concentration. | Optimize incubation time (e.g., 2-4 hours). Increase the concentration of POI, Ub, or enzymes. |
| Inefficient antibody for Western blot. | Optimize antibody concentrations or try a different antibody. Use a more sensitive ECL substrate. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. E3 Ligase Auto-Ubiquitylation Assay Kit (ab139469) | Abcam [abcam.com]
- 16. Ternary Complex Formation [promega.sg]
Troubleshooting & Optimization
Technical Support Center: (S,R,S)-AHPC-C4-COOH Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C4-COOH conjugation reactions. The information provided is intended to help overcome common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic E3 ligase ligand-linker conjugate.[1] It incorporates a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, and a four-carbon carboxylic acid linker.[1] Its primary application is in the development of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]
Q2: What is the principle of conjugating this compound to a target molecule?
The terminal carboxylic acid (-COOH) group on the C4 linker of this compound is the reactive handle for conjugation. It is typically coupled with a primary or secondary amine on a target protein ligand to form a stable amide bond. The most common method for this is a carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4]
Q3: What is the role of EDC and NHS in the conjugation reaction?
EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[4] NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with the amine on the target molecule to form a stable amide bond.[3][4]
Q4: What are the critical parameters to consider for a successful conjugation reaction?
The success of the conjugation reaction is highly dependent on several factors, including:
-
Reagent Quality: EDC and NHS are moisture-sensitive and should be stored in a desiccated environment and brought to room temperature before use to prevent condensation.
-
Buffer Composition: The pH of the reaction buffer is critical. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the amine is more efficient at a slightly basic pH (7.2-8.5). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the activated linker.
-
Molar Ratios of Reactants: The molar ratios of this compound, EDC, NHS, and the amine-containing target molecule need to be optimized to achieve efficient conjugation without causing unwanted side reactions.
-
Reaction Time and Temperature: These parameters should be controlled to ensure complete reaction while minimizing degradation of the reactants.
Q5: How do I confirm that the conjugation was successful?
Successful conjugation can be confirmed using various analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to verify the formation of the desired PROTAC molecule by detecting its molecular weight.[5][6] High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product. For PROTACs, a functional confirmation of success is the demonstration of target protein degradation in a cellular assay, typically measured by Western Blot.
Troubleshooting Guide
Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Degraded EDC or NHS | Use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent moisture contamination. Store desiccated at -20°C. |
| Suboptimal pH | For a two-step reaction, perform the EDC/NHS activation of this compound in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, adjust the pH to 7.2-8.5 (e.g., with PBS or borate (B1201080) buffer) before adding the amine-containing target molecule. For a one-pot reaction, a compromise pH of 6.0-7.5 may be used, but this is often less efficient. |
| Presence of Interfering Substances in Buffers | Ensure that the reaction buffers do not contain primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the target molecule. If necessary, perform a buffer exchange of your target molecule solution before the reaction. |
| Inaccessible Amine on Target Molecule | The amine group on your target molecule may be sterically hindered. Consider modifying your target ligand to introduce a more accessible amine or using a longer linker. |
| Incorrect Molar Ratios of Reactants | Empirically optimize the molar ratios of this compound, EDC, and NHS. A common starting point is a 1:1.5:1.5 molar ratio of carboxylate to EDC to NHS. The ratio of the activated linker to the target molecule should also be optimized. |
| Hydrolysis of Activated Intermediate | The O-acylisourea and NHS ester intermediates are susceptible to hydrolysis. Prepare EDC and NHS solutions immediately before use. Minimize the time between the activation step and the addition of the amine-containing molecule. |
Precipitation Observed During Reaction
| Possible Cause | Recommended Solution |
| Poor Solubility of Reactants | This compound or the target ligand may have limited solubility in the reaction buffer. The addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) may improve solubility. Ensure the final concentration of the organic solvent does not denature your protein if it is a biomolecule. |
| Protein Aggregation | High concentrations of EDC can sometimes lead to protein cross-linking and aggregation. Reduce the concentration of EDC or add it portion-wise. Ensure adequate mixing during the reaction. |
Experimental Protocols
Recommended Starting Conditions for EDC/NHS Conjugation of this compound
The following table provides recommended starting concentrations and molar ratios for the conjugation reaction. These should be considered as a starting point, and optimization is highly recommended for each specific application.
| Parameter | Recommended Starting Condition | Notes |
| Activation Buffer | 50 mM MES, pH 6.0 | Should be free of primary amines and carboxylates. |
| Conjugation Buffer | 100 mM Phosphate Buffer or Borate Buffer, pH 7.5-8.0 | Should be free of primary amines. |
| This compound Concentration | 1-10 mM | Depends on the solubility and scale of the reaction. |
| Molar Ratio of this compound : EDC : NHS | 1 : 1.5 : 1.5 | Can be increased up to 1:5:5 for difficult conjugations. |
| Molar Ratio of Activated Linker : Amine-Target | 1:1 to 5:1 | A slight excess of the activated linker may improve yield. |
| Activation Time | 15-30 minutes | At room temperature. |
| Conjugation Time | 2-4 hours at room temperature or overnight at 4°C | Longer incubation times may be required for less reactive amines. |
| Quenching | 10-50 mM Tris or Hydroxylamine | To quench any unreacted NHS esters. |
Detailed Two-Step Conjugation Protocol
This protocol is a general guideline for the conjugation of this compound to an amine-containing target molecule.
Materials:
-
This compound
-
Amine-containing target molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 50 mM MES, pH 6.0)
-
Conjugation Buffer (e.g., 100 mM Phosphate Buffer, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF (if needed for dissolving reactants)
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer to the desired concentration. If solubility is an issue, a minimal amount of anhydrous DMSO or DMF can be used, and then the solution can be diluted with Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add the EDC solution to the this compound solution, followed immediately by the NHS solution. The recommended molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Target Molecule
-
Dissolve the amine-containing target molecule in Conjugation Buffer.
-
Add the activated this compound solution from Step 1 to the target molecule solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
Step 4: Purification of the Conjugate
-
Purify the final PROTAC conjugate from unreacted starting materials and byproducts using an appropriate method, such as preparative HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the conjugate.
Step 5: Characterization
-
Confirm the identity and purity of the final conjugate using LC-MS and HPLC.
-
For PROTACs, perform a cellular assay to confirm the degradation of the target protein by Western Blot.
Visualizations
Caption: Mechanism of action of a PROTAC synthesized using this compound.
Caption: Experimental workflow for the two-step EDC/NHS conjugation of this compound.
Caption: Logical workflow for troubleshooting low conjugation yield.
References
Technical Support Center: Optimizing PROTAC Efficiency with the (S,R,S)-AHPC-C4-COOH Linker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (S,R,S)-AHPC-C4-COOH linker in their Proteolysis Targeting Chimera (PROTAC) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on resolutions related to the use of the this compound linker.
Issue 1: Low or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ternary Complex Formation: The this compound linker, being a short alkyl chain, might be too rigid or short to allow for a productive ternary complex (Target Protein-PROTAC-E3 Ligase) formation for your specific target. | Synthesize and test PROTACs with longer or more flexible linkers (e.g., PEG-based linkers) to assess if linker length is a limiting factor. | Increased degradation of the target protein may be observed with an optimized linker length. |
| Poor Cell Permeability: The carboxylic acid moiety on the linker can be charged at physiological pH, potentially hindering passive diffusion across the cell membrane. | 1. Modify the linker to an ester or amide to improve cell permeability. 2. Perform a cell permeability assay (e.g., PAMPA) to quantify the cell penetration of your PROTAC. | An increase in intracellular PROTAC concentration should lead to enhanced target degradation. |
| Incorrect Stereochemistry: The (S,R,S) stereochemistry of the AHPC moiety is crucial for VHL binding. | Confirm the stereochemical purity of your synthesized this compound linker and the final PROTAC using chiral chromatography or other appropriate analytical methods. | Use of the correct stereoisomer is essential for VHL E3 ligase recruitment and subsequent target degradation. |
Issue 2: "Hook Effect" Observed at High PROTAC Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can independently bind to the target protein and the VHL E3 ligase, preventing the formation of the productive ternary complex. | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect. Test your PROTAC at lower concentrations (nanomolar to low micromolar range). | Identification of a "sweet spot" concentration that maximizes target degradation by favoring ternary complex formation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
The this compound linker is a component of a PROTAC that connects the VHL E3 ligase-binding moiety ((S,R,S)-AHPC) to a ligand that binds to your protein of interest. The "(S,R,S)" designation refers to the specific stereochemistry required for high-affinity binding to the VHL E3 ligase. The "C4" indicates a four-carbon alkyl chain, and the "COOH" is a terminal carboxylic acid group that can be used for conjugation to the target protein ligand.
Q2: Why is the this compound linker used for targeting proteins like EED?
The this compound linker has been utilized in the development of PROTACs targeting Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] The relatively short and rigid nature of the C4 linker can be optimal for inducing a productive ternary complex between EED and the VHL E3 ligase, leading to the degradation of not only EED but also other components of the PRC2 complex like EZH2 and SUZ12.[2]
Q3: How does the carboxylic acid group on the linker affect my PROTAC's properties?
The terminal carboxylic acid (COOH) provides a convenient chemical handle for conjugation to an amine group on your target protein ligand via amide bond formation. However, at physiological pH, the carboxylic acid will be deprotonated to a carboxylate, which is negatively charged. This can increase the hydrophilicity of the PROTAC but may also decrease its passive cell permeability.
Q4: What are the critical quality control checks for a PROTAC synthesized with this linker?
It is essential to verify the identity, purity, and integrity of your final PROTAC conjugate. Recommended analytical techniques include:
-
LC-MS: To confirm the correct mass of the PROTAC.
-
NMR: To verify the chemical structure.
-
Chiral HPLC: To ensure the correct (S,R,S) stereochemistry of the AHPC moiety is maintained.
Quantitative Data on EED-Targeted PROTACs
The following table summarizes representative data for VHL-based PROTACs designed to degrade EED. While the specific linker may vary slightly, this data provides a benchmark for the expected efficiency of such degraders.
| PROTAC | Target(s) | DC50 (µM) | Dmax (%) | Cell Line |
| UNC6852 | EED | 0.79 | ~80 | HeLa |
| EZH2 | 0.3 | ~76 | HeLa | |
| SUZ12 | 0.59 | Not specified | HeLa | |
| AZ14117230 | EED, EZH2, SUZ12 | GI50 = 0.057 | >90 (for PRC2 complex) | Karpas422 |
| AZ14118579 | EED, EZH2, SUZ12 | GI50 = 0.045 | >90 (for PRC2 complex) | Karpas422 |
Data for UNC6852 is derived from degradation assays.[3][4] Data for AZ compounds reflects growth inhibition (GI50) and degradation of the PRC2 complex.[1]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the dose-dependent degradation of a target protein after treatment with a PROTAC.
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
Visualizations
References
Technical Support Center: Synthesizing PROTACs with Short Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring short alkyl linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when designing PROTACs with short alkyl linkers?
A1: The most significant challenge is steric hindrance.[1][][3] A linker that is too short can physically prevent the target Protein of Interest (POI) and the E3 ligase from binding simultaneously to the PROTAC, thereby inhibiting the formation of a productive ternary complex required for degradation.[4][] This can lead to a complete loss of degradation activity, even if the PROTAC's ligands show strong binding to their respective proteins in binary assays.[1]
Q2: Is there a minimum recommended length for an alkyl linker?
A2: There is no universal minimum length; the optimal linker must be determined empirically for each specific POI and E3 ligase pair.[1][6] For instance, a study on TBK1-targeting PROTACs found that linkers shorter than 12 atoms showed no degradation, whereas those between 12 and 29 atoms were potent.[6] Conversely, effective PROTACs with linkers as short as three atoms have been reported for other systems.[7] This highlights the critical need for synthesizing and testing a series of varying linker lengths.
Q3: How do short linkers specifically impact ternary complex formation and cooperativity?
A3: Short linkers can negatively impact ternary complex formation in several ways:
-
Steric Clashes: They can cause direct physical clashes between the surfaces of the POI and the E3 ligase, making a stable complex energetically unfavorable.[8]
-
Impaired Binary Binding: In some cases, a very short linker can cause steric repulsion that weakens the binding of one ligand when the other is already bound to its protein partner.[7]
-
Unfavorable Orientation: Even if a ternary complex forms, a short, constraining linker may orient the two proteins in a way that the lysine (B10760008) residues on the target's surface are not accessible to the E2 ubiquitin-conjugating enzyme, preventing ubiquitination.[1]
-
Reduced Cooperativity: A well-designed linker can promote favorable protein-protein interactions that stabilize the ternary complex (positive cooperativity). Short linkers often lack the flexibility to allow the proteins to find an orientation that fosters these beneficial interactions.[1][6]
Q4: My short-linker PROTAC shows good binary binding in SPR/ITC, but no degradation in cells. What is the most likely cause?
A4: This common scenario strongly suggests a failure to form a productive ternary complex.[1][9] While the individual ligands are binding correctly to their targets, the short linker is likely causing steric hindrance or an unfavorable geometric arrangement, preventing the E3 ligase from ubiquitinating the target protein. The crucial next step is to directly assess ternary complex formation using biophysical assays.[9][10]
Q5: What are the common synthetic challenges when conjugating short alkyl linkers?
A5: Beyond the biological challenges, the synthesis itself can be problematic. Common issues include:
-
Low Reactivity/Yield: This is often seen in N-alkylation reactions, especially if the amine on the warhead or E3 ligand is a weak nucleophile (e.g., the aromatic amine of pomalidomide).[11]
-
Over-alkylation: Primary or secondary amines can be alkylated multiple times, leading to a complex mixture of products that is difficult to purify.[11]
-
Side Reactions: Other side reactions can occur, further complicating purification and reducing the yield of the desired PROTAC.[11]
Troubleshooting Guides
Problem 1: No or Poor Target Degradation with a Short-Linker PROTAC
This is the most frequent issue and typically points to problems with the ternary complex.
-
Potential Cause 1: Steric Hindrance
-
Recommended Action: The most effective strategy is to synthesize a library of PROTACs with systematically varied linker lengths.[1][] Incrementally adding 1-2 methylene (B1212753) groups to the alkyl chain can often resolve steric clashes and identify an optimal length. Additionally, altering the attachment points ("exit vectors") on the warhead or E3 ligand can change the trajectory of the linker and relieve steric hindrance.[1][12]
-
-
Potential Cause 2: Unfavorable Ternary Complex Conformation
-
Recommended Action: Directly evaluate the formation and stability of the ternary complex using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[9][10][13] These techniques can confirm whether a ternary complex is forming and provide quantitative data on its stability and cooperativity.
-
-
Potential Cause 3: Impaired Binary Binding Affinity
Problem 2: Low Synthetic Yield During N-Alkylation with an Alkyl Bromide Linker
Low conversion during the key conjugation step can halt a project.
-
Potential Cause 1: Low Nucleophilicity of the Amine
-
Recommended Action:
-
Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 50-80 °C), use a suitable base (DIPEA, K₂CO₃, or Cs₂CO₃ are common), and ensure a polar aprotic solvent like DMF or acetonitrile (B52724) is used.[11]
-
Increase Electrophilicity: Switch from an alkyl bromide to a more reactive alkyl iodide linker.
-
Change Coupling Strategy: If direct alkylation is failing, consider an alternative synthetic route, such as forming an amide bond followed by reduction.[11]
-
-
-
Potential Cause 2: Over-alkylation of the Amine
-
Recommended Action: To favor mono-alkylation, use a large excess of the amine-containing starting material relative to the alkyl bromide linker. If this is not feasible due to the cost or availability of the amine, consider using a protecting group strategy to prevent multiple additions.
-
Quantitative Data Summary
The optimal linker length is system-dependent. The table below summarizes quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy.
| Target Protein(s) | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Reference(s) |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | N/A | [6] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | [6] |
| Estrogen Receptor (ER) | Hsp70/CHIP | Alkyl | 16 | ~10 µM | >75% | [14] |
| Estrogen Receptor (ER) | Hsp70/CHIP | Alkyl | >19 | >25 µM | <50% | [14] |
| BRD4 | CRBN | Alkyl | 8 | 150 nM | 75% | [15] |
| BTK | CRBN | PEG | ≥ 16 (≥ 4 PEG units) | 1-40 nM | Potent | [6] |
| EGFR / HER2 | VHL | PEG | 16 | Degrades both | Potent | [6] |
| EGFR | VHL | PEG | 19 (+1 EG unit) | Degrades EGFR only | Potent | [6] |
-
DC₅₀: Concentration for 50% degradation.
-
Dₘₐₓ: Maximum degradation.
Visualizations: Workflows and Logic
Diagrams can help clarify complex troubleshooting processes and the underlying principles of PROTAC design.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.[1]
Caption: Logical cascade of short alkyl linker-induced PROTAC failure.
Caption: The general mechanism of action for a PROTAC.
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the PROTAC concentration.[15]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique to measure the binding kinetics and affinities of binary and ternary complexes in real-time.[1][13]
-
Chip Preparation and Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase complex) onto the surface of a sensor chip. Amine coupling or affinity capture (e.g., via a His-tag or biotin-tag) are common strategies.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Flow solutions of the PROTAC at various concentrations over the chip surface to measure the kinetics (kₐ, kₑ) and affinity (K₋) of the PROTAC binding to the immobilized E3 ligase.
-
-
Binary Interaction Analysis (PROTAC to POI):
-
If the POI can be immobilized, repeat step 2. Alternatively, use a competition assay or immobilize the PROTAC itself if possible.
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, prepare solutions containing a fixed, saturating concentration of the POI (the "analyte") mixed with a range of PROTAC concentrations.
-
Flow these pre-incubated mixtures over the E3 ligase-immobilized surface.
-
A significant increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex (POI-PROTAC-E3 Ligase). The kinetics of this interaction can be analyzed to determine the stability and cooperativity of the complex.[9][13]
-
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Optimizing VHL PROTAC Linker Length for Ternary Complex Formation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimeras (PROTACs). The primary goal of linker optimization is to facilitate the formation of a stable and productive ternary complex, comprising the target Protein of Interest (POI), the PROTAC, and the VHL E3 ligase, which is a critical determinant of a PROTAC's efficacy in inducing protein degradation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a VHL PROTAC?
The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein (the "warhead") and the ligand binding to the VHL E3 ligase (the "anchor").[2][4][5] It is not merely a passive spacer but plays a critical role in determining the overall efficacy of the PROTAC by influencing the stability and geometry of the ternary complex.[5][6][] An optimized linker will position the target protein and the E3 ligase in a spatially favorable orientation to facilitate the transfer of ubiquitin to the target, marking it for proteasomal degradation.[6][8]
Q2: How does linker length impact the formation of the ternary complex and subsequent protein degradation?
Linker length is a critical parameter that must be empirically determined for each specific target protein and E3 ligase pair.[9][10][11]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[5][6][12]
-
Too long: An excessively long linker can result in a less stable ternary complex due to increased flexibility and a potential entropic penalty upon binding.[9][11][13] This can lead to non-productive binding events where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[14]
-
Optimal length: The ideal linker length facilitates favorable protein-protein interactions between the target and VHL, leading to a stable and productive ternary complex, which is essential for efficient ubiquitination and degradation.[5][6]
Q3: What are the most common types of linkers used in VHL PROTAC design?
The most common linkers are flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains.[5][10] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[11] More rigid linkers incorporating structures like piperazine, piperidine, or triazole are also used to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[11][15] The choice of linker composition can also significantly impact the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][10][16]
Q4: What is the "hook effect" and how can linker design help mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[9][17][18] This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[9][18] A well-designed linker can enhance the cooperativity of the ternary complex, meaning the binding of the first protein increases the affinity for the second.[9][17] This increased stability of the ternary complex can help to mitigate the hook effect.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of VHL PROTAC linker length.
Issue 1: My PROTAC shows weak or no degradation of the target protein.
-
Possible Cause 1: Inefficient Ternary Complex Formation.
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal distance for productive ternary complex formation.[18] A common starting point is to test linkers ranging from 2 to 10 atoms or longer.[9]
-
Modify Linker Composition and Flexibility: The chemical nature of the linker influences its flexibility. A more rigid linker may pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[9][14]
-
Biophysical Analysis: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[1][3][17]
-
-
-
Possible Cause 2: Suboptimal Linker Attachment Points.
-
Troubleshooting Steps:
-
Re-evaluate Attachment Points: The position where the linker is connected to the warhead and the VHL ligand is crucial.[14][19] An incorrect attachment point can lead to a non-productive orientation of the ternary complex.[14]
-
Analyze Co-crystal Structures: If available, examine co-crystal structures of the ligands bound to their respective proteins to identify solvent-exposed regions suitable for linker attachment.[14]
-
Synthesize Isomers: Synthesize and test PROTACs with the linker attached at different positions to empirically determine the optimal exit vector.[14]
-
-
-
Possible Cause 3: Poor Cellular Permeability.
-
Troubleshooting Steps:
-
Modify Linker Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC. Adjust the hydrophilic/hydrophobic balance of the linker to improve cell permeability. While PEG linkers can improve solubility, they may decrease permeability, whereas more lipophilic alkyl linkers may enhance permeability but reduce solubility.[14][16]
-
Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess cellular permeability.[14][20]
-
-
Issue 2: I am observing a significant "hook effect".
-
Possible Cause: Low Ternary Complex Cooperativity.
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable.[9]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which can lead to a more stable complex and a less pronounced hook effect.[9]
-
Quantitative Biophysical Analysis: Use SPR or ITC to quantify the cooperativity of your PROTACs. The cooperativity factor (alpha) can be calculated by comparing the binding affinities of the binary and ternary complexes.[17]
-
-
Quantitative Data Summary
The following tables summarize the impact of linker length on PROTAC efficacy, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [5]
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation (% of Control) |
| PROTAC 1 | Alkyl | 9 | ~75% |
| PROTAC 2 | Alkyl | 12 | ~50% |
| PROTAC 3 | Alkyl | 16 | ~25% (Optimal) |
| PROTAC 4 | Alkyl | 19 | ~60% |
| PROTAC 5 | Alkyl | 21 | ~80% |
Data synthesized from studies on ERα-targeting PROTACs, demonstrating an optimal degradation efficacy with a 16-atom alkyl linker.[5]
Table 2: Impact of Linker Length on BRD4 Degradation by a VHL-based PROTAC
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-short | PEG2 | >1000 | <20 |
| PROTAC-optimal | PEG4 | 15 | >90 |
| PROTAC-long | PEG6 | 150 | ~70 |
This table illustrates a common trend where an optimal linker length (in this case, a PEG4 linker) results in the most potent degradation.
Experimental Protocols
1. Western Blot for Protein Degradation Assessment
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[21]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control.[21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin).[6]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[6][21]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic (kon, koff) and affinity (KD) data for both binary and ternary complex formation.[1][3]
-
Immobilization: Covalently immobilize the biotinylated VHL-elongin B-elongin C (VCB) complex onto a streptavidin-coated sensor chip.[1]
-
Binary Interaction Analysis (PROTAC to VHL): Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding affinity (KD) and kinetics.[21][22]
-
Ternary Complex Formation: To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these solutions over the VHL-immobilized surface.[1]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-VHL interaction by the KD of the ternary complex formation. An α > 1 indicates positive cooperativity.[17][22]
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC measures the heat changes associated with binding events, providing information on binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[1][23]
-
Binary Titration 1 (PROTAC to VHL): Titrate the PROTAC into a solution of the VHL E3 ligase to determine the binary binding affinity (KD1).[1]
-
Binary Titration 2 (PROTAC to Target Protein): Titrate the PROTAC into a solution of the target protein to determine the second binary binding affinity (KD2).[1]
-
Ternary Titration: Titrate a solution of the target protein and PROTAC into the VHL E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon formation of the ternary complex.[22]
-
Data Analysis: Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation. Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[22]
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S,R,S)-AHPC-C4-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-C4-COOH PROTACs. The focus is on overcoming the common challenge of poor cell permeability to enhance the efficacy of these targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: We are observing potent activity of our this compound PROTAC in biochemical assays, but significantly weaker performance in cell-based assays. Could poor cell permeability be the underlying issue?
A1: Yes, a discrepancy between biochemical and cellular activity is a classic indicator of poor cell permeability, a common hurdle for PROTACs.[1] Due to their high molecular weight and polar surface area, many PROTACs have difficulty crossing the cell membrane to engage their intracellular targets.[1] It is essential to experimentally assess the cell permeability of your specific this compound PROTAC.
Q2: What are the critical physicochemical properties of our this compound PROTAC that we should consider to improve its cell permeability?
A2: The cell permeability of PROTACs is influenced by a combination of factors that often fall outside of traditional "rule-of-five" parameters. For your this compound PROTAC, pay close attention to:
-
Molecular Weight (MW): While PROTACs are inherently large, a lower MW is generally more favorable for passive diffusion.
-
Lipophilicity (LogP): A delicate balance is required. Increased lipophilicity can improve membrane partitioning, but excessively high LogP values can lead to poor aqueous solubility and non-specific binding.[1]
-
Polar Surface Area (PSA): A lower PSA is typically associated with better cell permeability. The formation of intramolecular hydrogen bonds can shield polar groups, reducing the dynamic PSA in a "chameleon effect."[1]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A lower count of HBDs and HBAs generally improves permeability. The carboxylic acid moiety in your PROTAC is a key contributor to the HBD count.
-
Linker Composition: The linker is a critical and highly modifiable component for tuning physicochemical properties. The C4 alkyl linker in your PROTAC is relatively short and lipophilic.
Q3: What experimental strategies can we employ to enhance the cell permeability of our this compound PROTAC?
A3: Several rational design strategies can be implemented to improve the cellular uptake of your PROTAC:
-
Prodrug Approach: Masking the polar carboxylic acid group with a lipophilic moiety that can be cleaved by intracellular esterases is a highly effective strategy. This modification can significantly increase cell permeability, with the active PROTAC being released once inside the cell.[1]
-
Linker Optimization: While your current PROTAC has a C4 alkyl linker, exploring variations in linker composition can be beneficial. Replacing the alkyl chain with a polyethylene (B3416737) glycol (PEG) linker can sometimes improve solubility and permeability, although the relationship is complex and requires empirical testing.[2]
-
Amide-to-Ester Substitution: If your PROTAC contains amide bonds within its structure (apart from the core AHPC structure), consider replacing them with esters. This reduces the hydrogen bond donor count and can lead to improved permeability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound PROTACs.
Problem 1: Low to no degradation of the target protein is observed in our cellular assays.
-
Possible Cause 1: Poor Cell Permeability
-
Troubleshooting Steps:
-
Confirm Intrinsic Activity: Perform a cell-free degradation assay using cell lysate to verify that the PROTAC is active when cell permeability is not a barrier.
-
Measure Permeability: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass assessment of passive diffusion. Follow up with a Caco-2 permeability assay for a more comprehensive analysis that includes active transport.
-
Implement Permeability-Enhancing Strategies: If permeability is confirmed to be low, consider the prodrug approach or linker modification as discussed in the FAQs.
-
-
-
Possible Cause 2: Low Expression of VHL E3 Ligase in the Cell Line
-
Troubleshooting Steps:
-
Confirm VHL Expression: Use Western blotting or proteomics to verify that your chosen cell line expresses sufficient levels of the von Hippel-Lindau (VHL) E3 ligase.
-
Select an Appropriate Cell Line: If VHL expression is low or absent, consider using a different cell line known to have robust VHL expression.
-
-
-
Possible Cause 3: Inefficient Ternary Complex Formation
-
Troubleshooting Steps:
-
Vary Linker Length and Composition: The C4 linker may not be optimal for inducing a stable and productive ternary complex between your target protein and VHL. Synthesize and test a small library of PROTACs with different linker lengths and compositions.
-
Biophysical Assays: Utilize techniques like TR-FRET or Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex.
-
-
Problem 2: The "Hook Effect" is observed, with decreased degradation at higher PROTAC concentrations.
-
Possible Cause: Formation of Unproductive Binary Complexes
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Always test your PROTAC over a broad range of concentrations (e.g., from low nanomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.[3]
-
Lower the Concentration: For subsequent experiments, use your PROTAC at the optimal concentration determined from the full dose-response curve.[3]
-
Enhance Cooperativity: Consider designing new PROTACs with linkers that promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect.[3]
-
-
Quantitative Data Summary
The following tables provide representative data for VHL-recruiting PROTACs to illustrate the impact of different factors on degradation potency and permeability. Note that specific data for this compound PROTACs is not publicly available and the data below is for illustrative purposes with related compounds.
Table 1: In Vitro Degradation Potency of VHL-Recruiting PROTACs Targeting KRAS G12C
| PROTAC | Target | Cell Line | DC50 (µM) | Dmax (%) |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 ± 0.20 | ~80 |
| LC-2 | KRAS G12C | MIA PaCa-2 | 0.32 ± 0.08 | ~75 |
Data adapted from a study on KRAS G12C degrading PROTACs.[4]
Table 2: Permeability Data for a Series of VHL-Recruiting PROTACs
| PROTAC | Linker Composition | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl | 0.002 |
| PROTAC 2 | PEG-based | 0.6 |
This table illustrates the significant impact linker composition can have on permeability, with data generalized from studies on VHL-based PROTACs.[5]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
Prepare the PAMPA Plate: Coat a 96-well filter plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve the this compound PROTAC in a buffer solution (e.g., PBS at pH 7.4) at the desired concentration.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate.
-
Compound Addition: Add the donor solution containing the PROTAC to the filter plate wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) can then be calculated.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay models the human intestinal epithelium and assesses both passive diffusion and active transport.
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a multi-well plate and culture for approximately 21 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Replace the medium in the apical (upper) compartment with a transport buffer containing the test PROTAC.
-
The basolateral (lower) compartment should contain fresh transport buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling: At various time points, take samples from the basolateral compartment and quantify the PROTAC concentration by LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical): Perform the reverse experiment to determine the extent of active efflux.
Protocol 3: Cellular Degradation Assay (Western Blot)
This protocol is for quantifying the degradation of the target protein in cells.
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[6]
-
Visualizations
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Caption: A troubleshooting workflow for low PROTAC activity.
Caption: KRAS signaling and its disruption by a PROTAC.
References
mitigating the hook effect in PROTACs using VH032-C4-COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing VH032-based Proteolysis Targeting Chimeras (PROTACs), with a special focus on understanding and mitigating the hook effect using VH032-C4-COOH as a competitive control.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a VH032-based PROTAC?
A VH032-based PROTAC is a heterobifunctional molecule designed to eliminate a target Protein of Interest (POI) from the cell.[1][2] It achieves this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3] The PROTAC molecule itself comprises three parts: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase (the VH032 component), a "warhead" ligand that binds to the POI, and a chemical linker that connects the two.[1][4] By simultaneously binding to both VHL and the POI, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with the target protein.[1][2] This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[1] The PROTAC is not degraded in this process and can act catalytically to destroy multiple POI molecules.[1]
References
stability issues with (S,R,S)-AHPC-C4-COOH in solution
Technical Support Center: (S,R,S)-AHPC-C4-COOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the (S,R,S)-AHPC-based VHL (von Hippel-Lindau) ligand and a C4 carboxylic acid linker.[1] Its primary use is as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
Q2: What are the general recommendations for storing this compound and its derivatives?
Q3: What solvents are recommended for dissolving this compound and related compounds?
(S,R,S)-AHPC derivatives are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6] For aqueous solutions, the hydrophilic nature of linkers, such as PEG, can increase solubility.[5] When preparing aqueous solutions from a DMSO stock, it is important to ensure proper mixing to avoid precipitation.
Troubleshooting Guide: Stability Issues in Solution
Below are common issues that may arise related to the stability of this compound in experimental settings, along with troubleshooting suggestions.
Issue 1: Suboptimal or No Target Protein Degradation
If you are observing poor or no degradation of your target protein when using a PROTAC synthesized with this compound, consider the following possibilities related to the linker's stability:
| Potential Cause | Troubleshooting Steps |
| Degradation of the PROTAC in cell culture media. | - Assess PROTAC Stability: Use mass spectrometry to analyze the integrity of your PROTAC in the cell culture media over the time course of your experiment.[7] - Minimize Incubation Time: Conduct a time-course experiment to identify the optimal degradation window. Shorter incubation times (<6 hours) may reveal more profound degradation before significant PROTAC degradation occurs.[7] |
| Hydrolysis of the linker or active ligand. | - pH of Solution: Ensure the pH of your experimental buffers is within a stable range for your compound. Extreme pH values can lead to hydrolysis. - Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment to minimize the impact of hydrolysis over time. |
| Oxidation of the molecule. | - Use of Antioxidants: If oxidation is suspected, consider the addition of antioxidants to your buffers, if compatible with your experimental setup. - Degas Solvents: For sensitive applications, using degassed solvents for solution preparation can minimize oxidation. |
Issue 2: Inconsistent Results Between Experiments
Variability in results can often be traced back to inconsistent handling and storage of the compound.
| Potential Cause | Troubleshooting Steps |
| Repeated Freeze-Thaw Cycles. | - Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid the degradation that can be induced by repeated freezing and thawing.[4] |
| Improper Storage. | - Follow Recommended Storage Conditions: Strictly adhere to storing the compound at -20°C for short-term and -80°C for long-term use.[3][4] Ensure containers are well-sealed to prevent exposure to moisture and air. |
| Solvent Quality. | - Use High-Purity Solvents: Utilize anhydrous, high-purity solvents for preparing stock solutions to prevent reactions with impurities. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for PROTAC Synthesis using this compound
This protocol outlines a general approach for conjugating this compound to a target protein binder containing a primary or secondary amine.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in an anhydrous solvent such as DMF.
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the solution to activate the carboxylic acid.
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Coupling Reaction:
-
Add the amine-containing target protein binder to the activated this compound solution.
-
Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the crude PROTAC using reverse-phase preparative HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC as a solid.
-
Diagrams
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Caption: Troubleshooting workflow for suboptimal target degradation.
References
common pitfalls in PROTAC design using VH032 derivatives
Technical Support Center: VH032-Based PROTAC Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the design and experimental validation of these powerful molecules.
Frequently Asked Questions (FAQs)
Q1: What is VH032 and what is its role in a PROTAC?
A1: VH032 is a potent and selective small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In a PROTAC, VH032 serves as the E3 ligase recruiter. By being chemically linked to a ligand for a protein of interest (POI), the VH032-based PROTAC brings the POI close to the VHL E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3]
Q2: I am not observing any degradation of my target protein. What are the possible causes?
A2: Lack of target protein degradation is a common issue in PROTAC development. Several factors could be at play:
-
Poor Cell Permeability: PROTACs are often large molecules with physicochemical properties that hinder their ability to cross the cell membrane.[3][4][5][6][7]
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to the POI and VHL individually, it may not effectively bring them together into a stable and productive ternary complex (POI-PROTAC-VHL).[1][3]
-
Low VHL Expression in the Chosen Cell Line: The cell line being used may not express sufficient levels of the VHL E3 ligase for efficient degradation to occur.[1][3]
-
Suboptimal PROTAC Concentration: The concentration of the PROTAC could be too low to be effective, or too high and causing the "hook effect" (see Q3).[1][3]
-
Rapid PROTAC Metabolism: The PROTAC molecule may be quickly broken down by cellular enzymes before it can effectively induce degradation.[1]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a paradoxical phenomenon where an increase in PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[8][9] This results in a bell-shaped dose-response curve.[8][9] The cause is the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) at high concentrations, which prevents the formation of the productive ternary complex.[8][9]
To mitigate the hook effect:
-
Perform a broad dose-response experiment: Test a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal window for degradation.[8][9]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs with optimized linkers can stabilize the ternary complex over the binary ones, thus reducing the hook effect.[10]
Q4: My PROTAC is causing degradation of other proteins besides my target. How can I address these off-target effects?
A4: Off-target effects can arise from several sources:
-
Off-target binding of the POI ligand (warhead): The ligand targeting your protein of interest may also bind to other proteins with similar binding domains.[1]
-
Formation of neosubstrates: The ternary complex itself can create new protein-protein interactions, leading to the ubiquitination and degradation of unintended proteins.[2]
-
PROTAC-induced cytotoxicity: At high concentrations, some PROTACs can cause cellular stress and non-specific protein degradation.[1][2]
To minimize off-target effects:
-
Optimize PROTAC concentration: Use the lowest effective concentration that maximizes on-target degradation.[1]
-
Use appropriate controls: Include a negative control PROTAC with a mutated or inactive VHL-binding ligand to confirm that the degradation is VHL-dependent.[1]
-
Global Proteomic Analysis: Techniques like mass spectrometry can provide an unbiased view of protein degradation across the entire proteome, helping to identify any off-target effects.[1]
Q5: How critical is the linker in my VH032-based PROTAC design?
A5: The linker is a critical component and not just a passive spacer. It significantly influences the formation, stability, and geometry of the ternary complex.[11]
-
Linker Length: A linker that is too short can cause steric hindrance, while one that is too long may lead to an unproductive ternary complex where the ubiquitination sites on the target are not accessible.[11][12]
-
Linker Composition: The chemical makeup of the linker (e.g., PEG, alkyl chains) affects the PROTAC's solubility, permeability, and conformational flexibility.[11]
-
Attachment Points: The points where the linker connects to the VH032 ligand and the warhead are crucial for achieving a productive ternary complex orientation.[13] Studies have shown that different attachment points on the VH032 ligand can significantly impact degradation efficiency.[14]
Troubleshooting Guides
Problem 1: No or low target protein degradation.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | 1. Assess the physicochemical properties of the PROTAC (MW, HBDs, etc.).[4][5][6][7] 2. Perform a cell permeability assay (e.g., PAMPA).[1][3][4][5][6][7] 3. If permeability is low, consider redesigning the linker to improve its properties.[12] |
| Inefficient Ternary Complex Formation | 1. Conduct a ternary complex formation assay (e.g., co-immunoprecipitation, AlphaLISA, or SPR).[1][3] 2. If complex formation is weak, redesign the linker (length, composition, attachment points).[12] |
| Low VHL Expression | 1. Check the expression level of VHL in your cell line using Western blot or qPCR.[1][3] 2. Choose a cell line with higher VHL expression if necessary. |
| Suboptimal PROTAC Concentration | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.[8][9] |
| Rapid PROTAC Metabolism | 1. Evaluate the metabolic stability of your PROTAC in vitro using liver microsomes or hepatocytes.[1][4] 2. Modify metabolically liable sites in the PROTAC structure.[4] |
Problem 2: Significant "hook effect" observed.
| Possible Cause | Suggested Solution |
| Formation of Unproductive Binary Complexes | 1. Confirm the hook effect with a broad dose-response curve.[8][9] 2. Optimize the linker to enhance the stability and cooperativity of the ternary complex.[10][12] 3. Use biophysical methods like SPR or ITC to analyze ternary complex stability.[12] |
Problem 3: Off-target protein degradation or cytotoxicity.
| Possible Cause | Suggested Solution |
| Lack of Selectivity of the Warhead | 1. Test the warhead compound alone to assess its binding profile.[1] 2. Use a structurally related but inactive analog as a negative control.[1] |
| Off-Target E3 Ligase Recruitment | 1. Use a control PROTAC with a modification that abolishes VHL binding to confirm degradation is VHL-dependent.[1] |
| High PROTAC Concentration | 1. Perform a dose-response experiment with a wide range of concentrations.[1] 2. Include a cell viability assay (e.g., MTT) to assess cytotoxicity.[1] |
Quantitative Data Summary
The following table summarizes key parameters for evaluating the efficiency and potential pitfalls of PROTACs. The data is hypothetical and for illustrative purposes.
| PROTAC ID | Linker Type/Length | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) | Off-Target Hits (Proteomics) |
| VH032-L1-POI | PEG, 4 units | 50 | 90 | >1000 | 5 |
| VH032-L2-POI | Alkyl, 8 carbons | 250 | 60 | Not observed | 2 |
| VH032-L3-POI | PEG, 8 units | 10 | 95 | 500 | 15 |
| VH032-L1-POI (mut) | PEG, 4 units | >10000 | <10 | Not applicable | 1 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[3]
-
Dmax: The maximum percentage of target protein degradation achieved.[3]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental technique to quantify target protein degradation across a range of PROTAC concentrations.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the VH032-based PROTAC and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8]
-
Antibody Incubation and Detection: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Follow with incubation with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides a general workflow to assess the formation of the POI-PROTAC-VHL ternary complex.[1]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the desired concentration and for the optimal time to induce ternary complex formation (often a shorter time point than for degradation). Lyse cells in a non-denaturing lysis buffer.[1]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.[1]
-
Washing: Wash the beads extensively to remove non-specific binding.[1]
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the POI and VHL.[1]
-
Interpretation: The presence of both the POI and VHL in the immunoprecipitate of one of the components indicates the formation of the ternary complex.[1]
Visualizations
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: The "Hook Effect" in PROTAC experiments.
Caption: Troubleshooting workflow for no/low degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of (S,R,S)-AHPC-C4-COOH Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs) synthesized using the (S,R,S)-AHPC-C4-COOH linker.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, which contains the this compound linker, is showing poor aqueous solubility. Is this expected?
A1: Yes, it is not uncommon for PROTACs, particularly those that recruit the von Hippel-Lindau (VHL) E3 ligase via ligands like (S,R,S)-AHPC, to exhibit low aqueous solubility. These molecules are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to poor solubility and permeability. The overall solubility of the PROTAC is a complex interplay between the VHL ligand, the linker, and the warhead targeting your protein of interest (POI). The hydrophobic nature of the warhead and other parts of the linker can counteract the potential solubility contribution of the AHPC moiety.
Q2: How does the this compound component itself influence the final PROTAC's solubility?
A2: The (S,R,S)-AHPC moiety, particularly as a hydrochloride salt, can be reasonably soluble. However, its incorporation into the final PROTAC structure does not guarantee good overall solubility. The C4 alkyl chain in the linker, while providing spacing, is hydrophobic and can negatively impact aqueous solubility. The terminal carboxylic acid (COOH) group is intended to provide a point for conjugation and can also slightly increase polarity. However, the overall physicochemical properties of the final PROTAC molecule are the primary determinant of its solubility.
Q3: What are the main strategies to improve the solubility of my this compound-based PROTAC?
A3: There are two primary approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC by introducing solubility-enhancing groups.
-
Formulation Strategies: This approach focuses on creating a delivery system for the PROTAC that improves its dissolution and apparent solubility in aqueous media.
The choice of strategy will depend on the stage of your research and the intended application of your PROTAC.
Troubleshooting Guide: Improving PROTAC Solubility
This guide provides actionable steps to address poor solubility of your PROTAC synthesized with this compound.
Problem 1: PROTAC precipitates out of solution during in vitro assays.
This is a common issue when diluting a PROTAC stock solution (typically in DMSO) into an aqueous assay buffer.
Solutions:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit of your PROTAC under your specific experimental conditions.[1][2][3]
-
Work at Lower Concentrations: If your assay's sensitivity allows, work at concentrations below the measured kinetic solubility limit.[1]
-
Optimize the Final DMSO Concentration: While minimizing DMSO is generally preferred, ensure the final concentration (e.g., <0.5%) is consistent across experiments and sufficient to aid solubility.[1]
-
Employ Co-solvents: For challenging compounds, the use of co-solvents in the final assay medium can improve solubility.
Problem 2: Poor solubility is limiting in vivo studies.
Low aqueous solubility is a major hurdle for achieving adequate oral bioavailability.
Solutions:
-
Chemical Modification (Lead Optimization Phase):
-
Incorporate Polar Groups: Introduce polar functional groups into the linker or modify the warhead (if possible without affecting target binding). For instance, adding a dibasic piperazine (B1678402) to a VHL-based PROTAC has been shown to significantly increase solubility.
-
Optimize the Linker: Consider synthesizing PROTACs with shorter or more polar linkers. Replacing alkyl chains with polyethylene (B3416737) glycol (PEG) units or saturated nitrogen heterocycles (e.g., piperidines, piperazines) can improve solubility.
-
-
Formulation Strategies (For Existing PROTACs):
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS) can prevent crystallization and maintain a supersaturated state in solution.[4][5][6] This is a well-established technique for improving the dissolution of poorly soluble drugs.[4][5][6]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic PROTAC molecule within the hydrophobic core of a cyclodextrin can significantly enhance its aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the solubilization of lipophilic drugs.[7]
-
Data Presentation: Strategies to Enhance PROTAC Solubility
The following table summarizes quantitative data from studies that have successfully improved the solubility of PROTACs using various formulation strategies.
| PROTAC | Formulation Strategy | Drug Loading (% w/w) | Medium | Solubility Improvement | Reference |
| AZ1 (Cereblon-recruiting) | Amorphous Solid Dispersion (ASD) with HPMCAS | 20% | FaSSIF | Up to 2-fold increase in drug supersaturation compared to pure amorphous API. | [4] |
| AZD-PROTAC (VHL-based) | ASD with HPMCAS | 10% | Aqueous Buffer | >10-fold increase in apparent solubility. | |
| ARCC-4 (VHL-based) | ASD with HPMCAS and Eudragit L 100-55 | 10% and 20% | Phosphate Buffer (pH 6.8) | Pronounced supersaturation without precipitation over the dissolution period. The saturation solubility of ARCC-4 was determined to be extremely low at 16.3 ± 7.0 ng/mL. | [7] |
| ARV-825 (BET degrader) | Self-Nano Emulsifying Preconcentrate (ARV-SNEP) | N/A | Aqueous and Biorelevant Media | Significantly enhanced solubility. | [7] |
FaSSIF: Fasted State Simulated Intestinal Fluid
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.[1][2][3][8]
Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[2]
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare PROTAC Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[1][3]
-
Prepare Assay Buffer: Use the same aqueous buffer as in your main experiment.[1][3]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). It is crucial to ensure the final DMSO concentration is constant and low (e.g., 1%) across all wells to minimize its effect on solubility.[1][2]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).[2]
-
Measurement: Measure the turbidity (cloudiness) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) or using a nephelometer to measure light scattering.[1][2][8]
-
Data Analysis: Plot the measured turbidity against the PROTAC concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.[1][2]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC, which is a more accurate measure for lead optimization and formulation development.[9][10]
Objective: To determine the solubility of a compound as a saturated solution in equilibrium.[10]
Materials:
-
Solid PROTAC powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Shaker/roller system
-
Centrifuge or filtration apparatus (e.g., solubility filter plates)
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Prepare Saturated Solution: Add an excess amount of the solid PROTAC to a vial containing the aqueous buffer.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[9]
-
Separation of Undissolved Solid:
-
Centrifugation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Alternatively, filter the solution using a low-binding filter plate.[9]
-
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method against a standard curve.[9][10]
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the PROTAC in the tested buffer.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for improving PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. evotec.com [evotec.com]
Validation & Comparative
A Head-to-Head Comparison of (S,R,S)-AHPC-C4-COOH and PEG Linkers for PROTACs
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead, the E3 ligase ligand, and the connecting linker. The choice of linker is particularly critical as it significantly influences the PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides a detailed comparison of PROTACs functionalized with an (S,R,S)-AHPC-C4-COOH linker, a common building block featuring a 4-carbon alkyl chain, against those utilizing polyethylene (B3416737) glycol (PEG) linkers of varying lengths.
(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a popular choice for inducing the degradation of target proteins.[1][2] The linker, attached to the AHPC moiety, plays a crucial role in orienting the target protein and the E3 ligase to form a productive ternary complex for ubiquitination and subsequent proteasomal degradation.[1]
General Characteristics: Alkyl vs. PEG Linkers
Alkyl linkers, such as the C4 chain in this compound, are characterized by their hydrophobicity and flexibility. This hydrophobicity can enhance cell permeability, a crucial factor for the intracellular efficacy of PROTACs.[][4] However, it may also lead to lower aqueous solubility.
In contrast, PEG linkers are composed of repeating ethylene (B1197577) glycol units, rendering them hydrophilic. This property generally improves the aqueous solubility of PROTACs, which can be advantageous for formulation and bioavailability.[4][5] While increased hydrophilicity might intuitively suggest reduced passive cell permeability, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, sometimes facilitating membrane passage.[4] The optimal linker choice is therefore a trade-off between these properties and is highly dependent on the specific target protein and the overall molecular characteristics of the PROTAC.
Quantitative Performance Comparison: BRD4-Targeting PROTACs
Table 1: Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC Linker | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) |
| C4-Alkyl | ~850 | 4.5 | < 10 |
| PEG2 | ~880 | 3.8 | 25 |
| PEG4 | ~968 | 3.2 | 50 |
| PEG6 | ~1056 | 2.6 | > 100 |
Note: These values are illustrative and can vary based on the specific warhead.
Table 2: In Vitro Performance of BRD4-Targeting PROTACs
| PROTAC Linker | DC50 (nM) | Dmax (%) | Cellular Permeability (Papp, 10⁻⁶ cm/s) |
| C4-Alkyl | 35 | >95 | 2.5 |
| PEG2 | 50 | >95 | 1.8 |
| PEG4 | 15 | >98 | 1.2 |
| PEG6 | 40 | >95 | 0.8 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Papp: Apparent permeability coefficient from PAMPA assay. Data is illustrative and compiled from general trends reported in the literature.[6][7]
Signaling Pathways and Experimental Workflows
The mechanism of action for these PROTACs involves hijacking the ubiquitin-proteasome system to induce the degradation of the target protein, in this case, BRD4. The degradation of BRD4, an epigenetic reader protein, leads to the downregulation of key oncogenes like c-MYC, ultimately inhibiting cancer cell proliferation.[8]
Detailed Experimental Protocols
Western Blot for DC50 and Dmax Determination
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9][10]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay to assess the passive permeability of compounds.[4][11]
1. Preparation of the PAMPA Plate:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
2. Compound Preparation:
-
Prepare solutions of the PROTACs in a suitable buffer at a known concentration.
3. Assay Procedure:
-
Add the PROTAC solutions to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Sandwich the filter plate between the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours).
4. Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
5. Calculation of Permeability:
-
The apparent permeability coefficient (Papp) is calculated based on the compound concentration in the acceptor well, the incubation time, and the membrane surface area.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[12][13]
1. Chip Preparation:
-
Immobilize the E3 ligase (e.g., VHL complex) onto the surface of an SPR sensor chip.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the chip surface to measure its binding to the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the target protein (e.g., BRD4) over a surface with immobilized PROTAC, or vice-versa, to determine their binary interaction.
3. Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the E3 ligase-immobilized surface.
-
The binding response will reflect the formation of the ternary complex.
4. Data Analysis:
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.
Conclusion
The selection of a linker is a critical step in the design of a potent and effective PROTAC. While alkyl linkers like the C4 chain in this compound can offer advantages in terms of cell permeability, PEG linkers provide a means to enhance solubility and can be systematically varied in length to optimize ternary complex formation. The illustrative data for BRD4-targeting PROTACs highlights that an intermediate-length PEG linker (PEG4) often provides the best overall performance, balancing potency, efficacy, and physicochemical properties. However, the optimal linker is target-dependent and must be determined empirically for each new PROTAC. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation and comparison of different linker strategies in the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VHL Ligand-Linker Conjugates for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A significant portion of successful PROTACs leverage the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The efficacy of these VHL-based PROTACs is critically dependent on the interplay between the VHL ligand and the chemical linker that connects it to the target protein ligand. This guide provides an objective, data-driven comparison of various VHL ligand-linker conjugates, offering insights for researchers, scientists, and drug development professionals.
The VHL-Mediated Degradation Pathway
VHL-based PROTACs function by inducing the formation of a ternary complex, bringing together the target Protein of Interest (POI) and the VHL E3 ligase complex (comprising VHL, Elongin B/C, and Cullin-2).[1][2][3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[2][3] The stability and geometry of this ternary complex are paramount for efficient degradation and are heavily influenced by the choice of VHL ligand, linker composition, and the linker's attachment point.[1][4][5]
Quantitative Performance Comparison
The effectiveness of a VHL ligand-linker conjugate is measured by several key parameters: binding affinity to VHL (Kd), the ability to form a stable ternary complex, and the potency (DC50) and maximal level (Dmax) of target degradation in a cellular context.[3]
Impact of VHL Ligand Moiety
While various VHL ligands have been developed, many are derived from the potent parent ligand VH032, leading to scaffolds like (S,R,S)-AHPC.[6] Even subtle modifications to the VHL ligand can impact PROTAC performance. For instance, a VHL ligand with weaker binary binding affinity can still form a highly potent PROTAC, highlighting the critical role of ternary complex cooperativity.[7]
Table 1: Performance Comparison of VHL-based Androgen Receptor (AR) PROTACs
| PROTAC | VHL Ligand Moiety | Target | DC50 | Dmax | Cell Line(s) | Reference |
| ARD-266 | VHL Ligand 8 | Androgen Receptor | 0.2-1 nM | >95% | LNCaP, VCaP | [7] |
| Other ARs | Various VHL Ligands | Androgen Receptor | 1-10 nM | Variable | LNCaP, VCaP | [8] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency. Data is compiled from different studies, and experimental conditions may vary.
Impact of Linker Attachment Point
The "exit vector," or the point on the VHL ligand where the linker is attached, dramatically influences the geometry of the ternary complex and, consequently, the degradation efficiency.[1] A systematic study on PROTACs targeting the BET protein BRD4 demonstrated that varying the exit vector on the VHL ligand VH032 significantly altered performance.[1] Similarly, for SMARCA2 degraders, switching the linker attachment from the phenolic to the benzylic position on the VHL ligand led to a substantial improvement in potency.[1]
Table 2: Impact of VHL Ligand Exit Vector on SMARCA2 Degrader Performance
| PROTAC ID | Linker Attachment Point on VHL Ligand | DC50 (nM) | Dmax (%) |
| Compound A | Phenolic Position | 180 | ~60 |
| ACBI1 | Benzylic Position | 0.7 | >95 |
Data extracted from Kofink et al., as cited in[1].
Impact of Linker Composition and Length
Linker composition (e.g., PEG, alkyl) and length are crucial variables that must be optimized for each target-ligand pair.[9] Longer linkers do not always lead to better performance; for some VHL-based PROTACs, potency has been observed to decrease as linker length increases.[9] The linker's flexibility and ability to facilitate productive protein-protein interactions within the ternary complex are key.[9][10] Furthermore, linker design can impact physicochemical properties like cell permeability, a significant challenge for PROTACs which are often large molecules. Studies have shown that linkers enabling the PROTAC to adopt folded conformations that shield polar surface area can enhance permeability.[11][12]
Table 3: Comparison of VHL-based BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Key Linker Feature |
| MZ1 | VHL | BRD4 | ~15 nM | >90% | PEG-based |
| dBET1 | CRBN | BRD4 | ~4 nM | >90% | PEG-based |
Note: While dBET1 is CRBN-based, it is included for context as a well-characterized BRD4 degrader. Data compiled from multiple sources.[13][14]
Experimental Protocols & Methodologies
Accurate assessment of VHL ligand-linker conjugate performance relies on robust experimental methodologies.
Western Blot for Protein Degradation
This is the most common assay to directly quantify the reduction of target protein levels.
-
Cell Culture and Treatment: Plate relevant cell lines and treat with the PROTAC at various concentrations and for different durations. Include vehicle (e.g., DMSO) and negative controls.
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize bands using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[1]
Ternary Complex Formation & Binding Assays
Quantifying the binding affinities between the PROTAC, VHL, and the target protein is crucial for understanding the mechanism of action.
-
Fluorescence Polarization (FP): This assay measures the displacement of a fluorescently labeled VHL ligand by the test compound. It is used to determine the binary binding affinity (Kd) of the PROTAC for the VHL complex (VHL, Elongin C, Elongin B).[3][6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, entropy). It can be used to measure binary affinities and to characterize the thermodynamics of ternary complex formation, including cooperativity (α).[15]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation in real-time.
-
In Vitro Pull-down Assay: This method provides a straightforward way to confirm the formation of the ternary complex. An affinity-tagged version of the E3 ligase or target protein is used to "pull down" the other components of the complex in the presence of the PROTAC, which are then detected by Western Blot.[16]
Conclusion
The design of effective VHL-based PROTACs is a multifaceted challenge where the VHL ligand and the linker are inextricably linked. While potent VHL ligands like those derived from VH032 serve as excellent starting points, the linker is not a passive spacer.[17] Its length, composition, flexibility, and attachment point to the VHL ligand are critical determinants of ternary complex stability and geometry, which in turn govern degradation potency and selectivity.[1][9] The data clearly indicates that systematic optimization of the linker for each specific VHL ligand and target protein combination is essential. A comprehensive evaluation using both biophysical and cell-based assays is necessary to identify conjugates with superior therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of PROTACs Synthesized with (S,R,S)-AHPC-C4-COOH
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTACs synthesized with the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C4-COOH, against other alternatives. The performance of these molecules is supported by experimental data and detailed methodologies for key validation experiments.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These bifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The (S,R,S)-AHPC moiety is a high-affinity ligand for the VHL E3 ligase, making it a cornerstone in the design of many PROTACs.[3][4] The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3][5]
Comparison with Alternative E3 Ligase Ligands
While VHL is a widely utilized E3 ligase in PROTAC design, other ligases such as Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs) are also targeted to induce protein degradation.[6][7] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and tissue distribution of the PROTAC.[6]
| E3 Ligase Ligand Class | Representative Ligand | Target E3 Ligase | Typical Binding Affinity (Kd/IC50) | Example PROTAC Target | Representative DC50 | Representative Dmax |
| (S,R,S)-AHPC-based | (S,R,S)-AHPC | VHL | High | FBXO22 | Potent (nM range) | >90% |
| IMiD-based | Pomalidomide | CRBN | Varies | BRD4 | ~5 nM | >90% |
| Nutlin-based | Nutlin-3 | MDM2 | ~90 nM | BRD4 | ~30 nM | ~80% |
| SMAC Mimetic-based | Bestatin | cIAP1 | Varies | CRABP2 | Micromolar range | Varies |
Note: The DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, and cell line used. The data presented here are for illustrative purposes based on publicly available information.
Experimental Validation Protocols
A rigorous experimental workflow is essential to validate the function, mechanism, and specificity of a PROTAC.[1][8]
Target Protein Degradation Assay (Western Blot)
This is the most fundamental assay to confirm that the PROTAC induces the degradation of the target protein.[9]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the PROTAC compound at various concentrations. Include a vehicle-only control (e.g., DMSO) and a negative control (e.g., a PROTAC with the inactive (S,S,S)-AHPC stereoisomer).[4] Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.[4]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[9] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9] Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[9] The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be calculated.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.[9]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.[9]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein, coupled to protein A/G beads, overnight at 4°C.[9]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.[9]
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase.[9] An increased signal for the POI in the VHL immunoprecipitate (or vice versa) in the presence of the PROTAC indicates ternary complex formation.
Ubiquitination Assay (In Vitro)
This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.[9]
Experimental Protocol:
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL complex), ubiquitin, ATP, the purified target protein, and the PROTAC.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[9]
-
Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[9]
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in the validation of this compound based PROTACs, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
Caption: Comparison of (S,R,S)-AHPC with alternative E3 ligase ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Critical Role of the Inactive Enantiomer of (S,R,S)-AHPC as a Negative Control in Targeted Protein Degradation Studies
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the use of appropriate negative controls is paramount for validating on-target effects of novel therapeutics. This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the active von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and its corresponding inactive enantiomer, highlighting the indispensable role of the latter in ensuring data integrity and specificity.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] A PROTAC typically consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC is a high-affinity ligand for the VHL E3 ubiquitin ligase and is a cornerstone in the design of many potent PROTACs.[2][3]
To ensure that the observed biological effects of an (S,R,S)-AHPC-based PROTAC are a direct result of VHL-mediated target protein degradation and not due to off-target effects, a rigorously designed negative control is essential. The ideal negative control is a molecule that is structurally highly similar to the active PROTAC but is deficient in a key aspect of its mechanism of action.[4] In the context of (S,R,S)-AHPC-based PROTACs, the most effective negative control is one that incorporates the inactive enantiomer, (S,S,S)-AHPC.[2][5] This enantiomer does not bind to the VHL E3 ligase, thus preventing the formation of a productive ternary complex required for protein degradation.[6]
Quantitative Comparison of Active vs. Inactive Enantiomer-Containing PROTACs
The following table summarizes key quantitative data from studies on well-characterized VHL-recruiting PROTACs and their corresponding inactive diastereomers. This data clearly illustrates the necessity of VHL engagement for target protein degradation.
| Parameter | MZ1 (Active PROTAC) | cis-MZ1 (Inactive Control) | ARV-771 (Active PROTAC) | ARV-766 (Inactive Control) | Significance |
| Target Protein(s) | BRD4 | BRD4 | BET bromodomains | BET bromodomains | Both active and inactive PROTACs are designed to bind to the same target protein. |
| E3 Ligase Ligand | VHL ligand | Inactive VHL ligand (diastereomer) | (S,R,S)-AHPC derivative | Inactive (S,R,S)-AHPC diastereomer | The key difference lies in the stereochemistry of the VHL ligand, rendering the control incapable of recruiting the E3 ligase.[6][] |
| Binding Affinity to Target (BRD4 BD2) | Kd = 15 nM | Comparable to MZ1 | Comparable to JQ-1 | Comparable to JQ-1 | Demonstrates that both the active and inactive PROTACs can effectively bind to the target protein.[6][] |
| Binding Affinity to VHL E3 Ligase | Kd = 66 nM | >15 µM | High Affinity | No Affinity | Highlights the inability of the inactive control to engage the E3 ligase, which is crucial for its function as a negative control.[6][] |
| Target Protein Degradation (DC50) | 2-20 nM (cell line dependent) | No degradation observed | < 5 nM | No significant degradation | Confirms that target protein degradation is dependent on the recruitment of the VHL E3 ligase by the active PROTAC.[6][] |
| Maximum Target Protein Degradation (Dmax) | >90% | Not applicable | > 90% | Not applicable | Shows the high efficacy of the active PROTAC in degrading the target protein, a phenomenon absent with the inactive control.[6] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of validating the on-target effects of PROTACs. This section provides detailed methodologies for key experiments used to characterize the activity of (S,R,S)-AHPC-based PROTACs and their inactive controls.
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of target protein degradation.
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the active PROTAC and the inactive control. Include a vehicle-only (e.g., DMSO) control. A typical concentration range is from 1 nM to 10 µM. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add RIPA buffer containing protease and phosphatase inhibitors to each well, scrape the cells, and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and separate the protein lysates by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the ternary complex consisting of the target protein, the PROTAC, and the VHL E3 ligase.
Objective: To qualitatively demonstrate the PROTAC-induced interaction between the target protein and the VHL E3 ligase.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the active PROTAC, the inactive control, and a vehicle control. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein. Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.[10]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or VHL overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.[10]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads.[10]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL. An increased signal for VHL in the sample treated with the active PROTAC (when immunoprecipitating the target protein) compared to the inactive control and vehicle control indicates the formation of the ternary complex.[4]
Cell Viability Assay
This assay assesses the downstream functional consequences of target protein degradation.
Objective: To evaluate the effect of PROTAC-induced target protein degradation on cell proliferation and viability.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the active PROTAC and the inactive control.[6]
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).[6]
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) values. A significant reduction in cell viability with the active PROTAC compared to the inactive control suggests that the observed effect is due to the degradation of the target protein.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of an (S,R,S)-AHPC-based PROTAC and its inactive control.
Caption: A typical experimental workflow for evaluating PROTACs.
By employing the inactive enantiomer of (S,R,S)-AHPC as a negative control and following rigorous experimental protocols, researchers can confidently establish the on-target mechanism of their PROTACs, a critical step in the development of these promising therapeutics.
References
Biophysical Assays for Validating (S,R,S)-AHPC-C4-COOH PROTAC Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of Proteolysis Targeting Chimera (PROTAC) activity is a critical step in the development of novel therapeutics. This guide provides a comparative overview of key biophysical assays to validate the activity of PROTACs utilizing the (S,R,S)-AHPC-C4-COOH E3 ligase ligand-linker conjugate. This linker incorporates the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC and is designed for the development of PROTACs targeting specific proteins of interest for degradation.[1][2] One such target for PROTACs utilizing this linker system is Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[1][3]
This guide presents a summary of quantitative data from relevant PROTAC systems, detailed experimental protocols for key validation assays, and visualizations to aid in understanding the underlying mechanisms and workflows.
Data Presentation: Comparative Analysis of Biophysical Assays
The successful validation of a PROTAC's mechanism of action relies on the characterization of its interactions with both the target protein and the E3 ligase, culminating in the formation of a productive ternary complex.[4][5] Several biophysical techniques are instrumental in quantifying these interactions. The choice of assay depends on the specific parameters being investigated, such as binding affinity, kinetics, or thermodynamics.[6][7]
Below is a comparison of commonly used biophysical assays for PROTAC validation, with representative data from well-characterized PROTACs that utilize the (S,R,S)-AHPC VHL ligand to illustrate the typical quantitative outputs.
Table 1: Comparison of Biophysical Assays for PROTAC Validation
| Assay | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd), Ternary Complex Kinetics | Medium | Low | Real-time, label-free analysis of binary and ternary interactions.[5][7][8] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | High | Gold standard for thermodynamic characterization; label-free, in-solution measurement.[4][9][10] | Low throughput and requires large amounts of purified protein.[5][10] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Ternary Complex Formation, Binding Affinity (IC50) | High | Low | Homogeneous assay, suitable for high-throughput screening.[11][12][13] | Requires labeling of binding partners, which can interfere with interactions. |
Table 2: Representative Quantitative Data for (S,R,S)-AHPC-based PROTACs
| PROTAC | Target Protein | E3 Ligase | Assay | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3 Ligase) | Ternary Complex KD | Reference |
| MZ1 | BRD4BD2 | VHL | ITC | 4 nM | 66 nM | 4 nM (VHL to MZ1:Brd4BD2) | [14] |
| MZ1 | BRD4BD2 | VHL | SPR | 1 nM | 29 nM | - | [14] |
| Representative p38α PROTAC | p38α | VHL | SPR | 15 nM | - | - | [15] |
Mandatory Visualization
To facilitate a deeper understanding of the processes involved in PROTAC activity and its validation, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for biophysical validation, and a decision-making guide for assay selection.
Caption: Mechanism of action for an this compound based PROTAC.
Caption: A typical experimental workflow for PROTAC validation.
Caption: A decision tree for selecting the appropriate biophysical assay.
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and reliable data. The following are generalized protocols for the key biophysical assays discussed.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified target protein (e.g., EED)
-
Purified VHL E3 ligase complex
-
This compound PROTAC
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Covalently immobilize the E3 ligase or the target protein onto the sensor chip surface via amine coupling or affinity capture (e.g., His-tag).[5][7]
-
Binary Interaction Analysis (PROTAC to Immobilized Protein):
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
-
Binary Interaction Analysis (PROTAC to Non-Immobilized Protein):
-
Inject a series of concentrations of the non-immobilized protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of a constant concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Alternatively, inject the target protein over a surface saturated with the PROTAC and E3 ligase.
-
Analyze the sensorgrams to determine the kinetics of ternary complex formation and dissociation.[5]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS, and stoichiometry) of binding.[9]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
Purified VHL E3 ligase complex
-
This compound PROTAC
-
Dialysis buffer (all components must be in the same buffer)
Protocol:
-
Sample Preparation:
-
Binary Titration (PROTAC into Protein):
-
Fill the ITC sample cell with the target protein or E3 ligase (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC at a 10-20 fold higher concentration.
-
Perform a series of small injections (e.g., 1-2 µL) of the PROTAC into the protein solution at a constant temperature.[9]
-
Record the heat changes after each injection.
-
-
Ternary Complex Titration:
-
Method 1: Titrate the E3 ligase into a solution of the pre-formed target protein-PROTAC binary complex.
-
Method 2: Titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
-
Data Analysis:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Detection
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.[11]
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Labeled target protein (e.g., with a donor fluorophore like Terbium)
-
Labeled E3 ligase (e.g., with an acceptor fluorophore like d2 or a fluorescently tagged antibody)
-
This compound PROTAC
-
Assay buffer
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
Prepare solutions of the donor-labeled target protein and acceptor-labeled E3 ligase at optimized concentrations.
-
-
Assay Plate Setup:
-
Add the PROTAC dilutions to the wells of the 384-well plate.
-
Add the labeled target protein and E3 ligase to all wells.
-
Include controls for background fluorescence and maximum FRET signal.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.[11]
-
-
Signal Detection:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve indicates ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes (the "hook effect").[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Impact of Alkyl Linker Length on VHL PROTAC Efficacy: A Comparative Analysis of C4 and C6 Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving optimal degradation of target proteins. A critical component of these heterobifunctional molecules is the linker, which bridges the target protein-binding ligand and the E3 ligase-recruiting moiety. In the context of von Hippel-Lindau (VHL)-based PROTACs, the length of the alkyl linker can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), thereby dictating the efficiency and potency of protein degradation. This guide provides a comparative analysis of C4 (four-carbon) and C6 (six-carbon) alkyl linkers in VHL PROTACs, supported by illustrative data and detailed experimental protocols.
The Balancing Act: How Alkyl Linker Length Modulates PROTAC Activity
The length of the alkyl linker in a VHL PROTAC is a key determinant of its degradation efficiency. A shorter linker, such as a C4 chain, may offer a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for ternary complex formation. However, if the linker is too short, it can lead to steric hindrance between the target protein and the VHL E3 ligase, preventing productive complex assembly.
Conversely, a longer linker, like a C6 chain, provides greater flexibility, which can be advantageous in allowing the target protein and VHL to adopt an optimal orientation for ubiquitination. This increased flexibility can help to overcome potential steric clashes. However, excessive linker length can also be detrimental, leading to non-productive binding events where the target protein and VHL are brought into proximity but are not correctly oriented for ubiquitin transfer. This can result in a decrease in degradation potency, a phenomenon sometimes referred to as the "hook effect" at the level of linker length optimization.
The optimal linker length is therefore target-dependent and requires empirical determination. The interplay between the linker, the target protein, and the VHL ligase dictates the stability and geometry of the ternary complex, which are crucial for efficient ubiquitination and subsequent proteasomal degradation.
Quantitative Comparison of Degradation Efficiency
The following table provides an illustrative comparison of the degradation efficiency of hypothetical VHL-based PROTACs with varying alkyl linker lengths, including C4 and C6 chains. The data, presented as half-maximal degradation concentration (DC50) and maximum degradation (Dmax), demonstrates the typical bell-shaped curve observed in linker optimization studies, where potency increases to an optimal length and then decreases.
| PROTAC | Linker Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| VHL-PROTAC-1 | C2 (2 carbons) | Generic Target A | Cancer Cell Line X | >1000 | <20 | Fictional Data |
| VHL-PROTAC-2 | C3 (3 carbons) | Generic Target A | Cancer Cell Line X | 250 | 65 | Fictional Data |
| VHL-PROTAC-3 | C4 (4 carbons) | Generic Target A | Cancer Cell Line X | 50 | >90 | Fictional Data |
| VHL-PROTAC-4 | C5 (5 carbons) | Generic Target A | Cancer Cell Line X | 150 | 80 | Fictional Data |
| VHL-PROTAC-5 | C6 (6 carbons) | Generic Target A | Cancer Cell Line X | 500 | 50 | Fictional Data |
Note: The data in this table is illustrative to demonstrate the concept of linker optimization and does not represent real experimental results for a specific target.
VHL-Mediated PROTAC Signaling Pathway
The following diagram illustrates the mechanism of action for a VHL-recruiting PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome.
Caption: VHL-PROTAC mechanism of action.
Experimental Protocols
Accurate determination of PROTAC degradation efficiency is crucial for structure-activity relationship (SAR) studies. Western blotting is a widely used and reliable method for quantifying the reduction in target protein levels.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the key steps for assessing the degradation of a target protein in cultured cells following treatment with a VHL PROTAC.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the C4 and C6 linker-containing PROTACs in cell culture medium. Treat the cells for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of each PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
2. Cell Lysis and Protein Quantification:
-
Cell Harvest: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to each well. Incubate on ice for 15-30 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal protein loading for the subsequent steps.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Densitometry: Quantify the band intensities of the target protein and the loading control for each sample using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control band to account for any variations in protein loading.
-
Calculation of Degradation: Calculate the percentage of protein degradation for each treatment condition relative to the vehicle-treated control.
-
DC50 and Dmax Determination: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Navigating the Off-Target Landscape: A Quantitative Proteomics Comparison of VH032-C4-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Assessing Off-Target Effects
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Among the E3 ligase ligands exploited for this purpose, VH032, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, is a cornerstone of many PROTAC designs.[1][2] This guide provides a comprehensive framework for assessing the off-target effects of VH032-C4-COOH PROTACs using quantitative proteomics.
Due to the limited availability of public domain quantitative proteomics data specifically for VH032-C4-COOH, this guide will present representative data from a closely related VH032-based thiol PROTAC. This will serve as a practical template for researchers to design, execute, and interpret their own off-target assessment studies.
The PROTAC Mechanism: A Double-Edged Sword
VH032-based PROTACs are heterobifunctional molecules composed of a VH032 moiety that binds to the VHL E3 ligase, a ligand that binds to the protein of interest (POI), and a linker that connects the two. The formation of a ternary complex between the PROTAC, the POI, and the VHL E3 ligase complex triggers the ubiquitination of the POI, marking it for degradation by the proteasome. While elegant in its targeted approach, the potential for off-target degradation remains a critical safety and efficacy concern.
Off-target effects can arise from several factors, including the promiscuity of the POI ligand, the formation of unintended protein-protein interactions facilitated by the ternary complex, or inherent cytotoxicity of the PROTAC molecule at higher concentrations.[1] Quantitative mass spectrometry-based proteomics offers an unbiased and global view of the proteome, making it the gold standard for identifying such unintended degradation events.[3]
Comparative Quantitative Proteomics Data
The following tables summarize representative quantitative proteomics data comparing a hypothetical covalent VH032-based thiol PROTAC to a non-covalent counterpart. This data illustrates the types of comparisons that are crucial for evaluating the selectivity of a PROTAC like VH032-C4-COOH.
Table 1: On-Target Protein Degradation
This table showcases the degradation efficiency of the intended target protein.
| PROTAC Concentration (nM) | Treatment Time (hours) | % Target Protein Remaining (Covalent PROTAC) | % Target Protein Remaining (Non-Covalent PROTAC) |
| 10 | 4 | 65 | 85 |
| 10 | 24 | 25 | 60 |
| 100 | 4 | 30 | 50 |
| 100 | 24 | 5 | 20 |
This is representative data and may not reflect the actual performance of VH032-C4-COOH.
Table 2: Off-Target Protein Profiling
This table highlights significantly degraded proteins other than the intended target, identified through global proteomics.
| Protein | Gene Name | Log2 Fold Change (Covalent PROTAC vs. Vehicle) | p-value | Log2 Fold Change (Non-Covalent PROTAC vs. Vehicle) | p-value |
| Target Protein | TGT | -4.32 | <0.001 | -2.32 | <0.001 |
| Off-Target 1 | OT1 | -2.15 | <0.05 | -1.10 | >0.05 |
| Off-Target 2 | OT2 | -1.58 | <0.05 | -0.50 | >0.05 |
| Off-Target 3 | OT3 | -0.80 | >0.05 | -0.20 | >0.05 |
This is representative data and may not reflect the actual performance of VH032-C4-COOH.
Visualizing the Path to Degradation and Discovery
Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in PROTAC research.
Experimental Protocols
Reproducibility and accuracy are paramount in quantitative proteomics. The following are detailed protocols for the key experiments involved in assessing the off-target effects of VH032-C4-COOH PROTACs.
Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line that endogenously expresses both the target protein and VHL.
-
Culture Conditions: Culture cells in appropriate media and conditions. For stable isotope labeling by amino acids in cell culture (SILAC), culture cells for at least six doublings in "light" or "heavy" amino acid-containing media.
-
Treatment: Plate cells and treat with varying concentrations of the VH032-C4-COOH PROTAC and a vehicle control (e.g., DMSO) for different time points (e.g., 4, 8, 24 hours). Include important controls such as the target protein ligand alone and a PROTAC with an inactive VHL ligand.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing 8 M urea (B33335) and protease/phosphatase inhibitors to ensure complete protein denaturation and solubilization.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for subsequent steps.
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with dithiothreitol (B142953) (DTT), alkylate cysteine residues with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation, and digest proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling: For multiplexed analysis, label peptides from different treatment conditions with isobaric tags such as Tandem Mass Tags (TMT).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Separate the peptide mixture using reverse-phase liquid chromatography (LC) with a gradient of an organic solvent (e.g., acetonitrile) to resolve the complex peptide mixture before introduction into the mass spectrometer.
-
Mass Spectrometry Analysis: Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode to select the most abundant peptide ions for fragmentation (MS/MS).
Data Analysis
-
Peptide and Protein Identification: Process the raw MS data using software like MaxQuant or Proteome Discoverer. Search the MS/MS spectra against a human protein database to identify peptides and, subsequently, proteins.
-
Protein Quantification: Quantify the relative abundance of proteins across different samples based on the reporter ion intensities from the TMT labels or label-free quantification methods.
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins with statistically significant changes in abundance between the PROTAC-treated and vehicle-treated groups. A significant decrease in abundance indicates potential degradation.
Conclusion
A thorough assessment of off-target effects is a non-negotiable step in the development of safe and effective PROTAC therapeutics. Quantitative proteomics provides a powerful, unbiased lens to survey the entire proteome for unintended degradation events. While specific data for VH032-C4-COOH is not yet widely available, the comparative framework and detailed protocols presented here offer a robust starting point for researchers to rigorously evaluate the selectivity of their VH032-based PROTACs and advance the development of this promising therapeutic modality.
References
A Comparative Guide to SPR Analysis of Ternary Complex Formation for VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) analysis for the formation of ternary complexes involving Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While specific kinetic data for PROTACs constructed with the linker (S,R,S)-AHPC-C4-COOH is not publicly available in the reviewed literature, this document details the established experimental protocols and presents key binding data for well-characterized, structurally related VHL-recruiting PROTACs. This information serves as a valuable benchmark for researchers evaluating their own VHL-based degraders.
Quantitative Comparison of VHL-Based PROTACs
The formation of a stable and cooperative ternary complex (Target Protein:PROTAC:E3 Ligase) is a critical determinant of a PROTAC's efficacy.[1][2][3] SPR is a powerful label-free technology that enables the real-time measurement of the kinetics and affinity of these interactions.[1][3] The data presented below for the well-studied PROTACs MZ1 and AT1, which target BET bromodomains for degradation via VHL recruitment, illustrate the key parameters obtained from SPR analysis.
| PROTAC | Target Protein | Binary Binding (PROTAC to VHL) | Ternary Binding (PROTAC:Target to VHL) | Cooperativity (α) | Ternary Complex Half-Life (t½) | Reference |
| KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | KD (nM) | |||
| MZ1 | Brd4BD2 | 18 | 130 | 0.53 | 0.41 | 44 |
| AT1 | Brd4BD2 | 110 | 12 | 2.4 | 20 | 5.5 |
| MZ1 | Brd2BD2 | 18 | 76 | 1.0 | 1.3 | 14 |
| MZ1 | Brd3BD2 | 18 | 160 | 12 | 7.5 | 2.4 |
Note: Data for MZ1 and AT1 binding to VHL and the second bromodomain (BD2) of various BET proteins are presented. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for VHL.[1]
Experimental Protocols for SPR Analysis of Ternary Complex Formation
The following is a detailed methodology for a typical SPR experiment designed to characterize the formation of a VHL:PROTAC:Target Protein ternary complex. This protocol is synthesized from established methods for analyzing well-characterized PROTACs like MZ1.[1][2]
Materials and Reagents:
-
SPR Instrument: Biacore T200 or similar.
-
Sensor Chip: Series S Sensor Chip SA (Streptavidin-coated).
-
E3 Ligase: Biotinylated VHL-ElonginB-ElonginC (VCB) complex.
-
Target Protein: Purified target protein of interest (e.g., a bromodomain).
-
PROTACs: PROTAC of interest (e.g., derived from this compound) and control PROTACs (e.g., MZ1).
-
Running Buffer: HBS-P+ (HEPES-buffered saline with P20 surfactant), or a similar buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% (v/v) Tween-20.
-
Analyte Buffer: Running buffer supplemented with a final concentration of 1-2% DMSO to match the PROTAC stock solution.
Experimental Procedure:
-
Surface Preparation:
-
Equilibrate the streptavidin sensor chip with running buffer.
-
Immobilize the biotinylated VCB complex onto the sensor surface to a level of approximately 100-200 RU. The goal is to have a low-density surface to minimize mass transport limitations.[2] A reference surface should be prepared in parallel for background subtraction.
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Prepare a dilution series of the PROTAC in analyte buffer.
-
Inject the PROTAC solutions over the VCB-immobilized and reference surfaces using a multi-cycle kinetic format.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[1]
-
-
Ternary Complex Analysis (PROTAC:Target to VHL):
-
Prepare a dilution series of the PROTAC in analyte buffer. To each dilution, add a constant, near-saturating concentration of the target protein (typically 20-50 fold excess over the binary KD of the PROTAC for the target protein).[2]
-
Inject the PROTAC:Target protein mixtures over the VCB-immobilized and reference surfaces. Due to the potentially slow dissociation of stable ternary complexes, a single-cycle kinetic (SCK) format is often preferred.[1]
-
Monitor the association and dissociation phases.
-
Fit the data to a 1:1 Langmuir binding model to determine the kinetic parameters for the ternary complex formation.[1]
-
-
Data Analysis and Cooperativity Calculation:
-
Process the raw sensorgram data by subtracting the reference surface signal and buffer blanks.
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).
-
Calculate the ternary complex half-life (t½) using the formula: t½ = ln(2) / koff (ternary).[1]
-
Visualizing the Process
To better understand the experimental logic and the molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for SPR analysis of ternary complex formation.
Caption: Formation of the VHL:PROTAC:Target ternary complex.
References
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-C4-COOH: A Procedural Guide
For researchers and professionals in drug development, the meticulous management and disposal of novel chemical entities like (S,R,S)-AHPC-C4-COOH, an E3 ligase ligand-linker conjugate integral to PROTAC technology, are paramount for ensuring laboratory safety and environmental stewardship. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety data from the closely related compound (S,R,S)-AHPC (monohydrochloride) and general principles of hazardous waste management. Adherence to these procedures is critical for mitigating potential risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with caution. Based on the SDS for (S,R,S)-AHPC (monohydrochloride), this compound and its derivatives should be treated as hazardous.[1] Always operate in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Donning appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Summary of Safety and Handling Information for (S,R,S)-AHPC Compounds
| Hazard Classification | Handling and Exposure Controls | Personal Protective Equipment (PPE) |
| Acute oral toxicity (Category 4) [1] | Do not eat, drink, or smoke when using this product.[1] | Safety goggles with side-shields[1] |
| Skin corrosion/irritation (Category 2) [1] | Wash hands thoroughly after handling.[1] | Protective gloves[1] |
| Serious eye damage/irritation (Category 2A) [1] | Avoid contact with skin, eyes, and clothing.[1] | Impervious clothing[1] |
| Specific target organ toxicity, single exposure (Category 3) [1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | Suitable respirator[1] |
| Respiratory tract irritation [1] | Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent, must be managed as hazardous chemical waste. The cornerstone of this process is the proper segregation and labeling of waste.
1. Waste Identification and Segregation:
-
Designate a specific, leak-proof, and chemically compatible container for the waste.
-
The container must be clearly labeled as "Hazardous Waste."
-
Do not mix this waste stream with other incompatible chemical wastes.[2][3]
2. Container Labeling:
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all other constituents in the container, including solvents, with their approximate concentrations or volumes.
-
Indicate the date when the waste was first added to the container.
3. Waste Accumulation:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[3][4]
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the container's cap is securely fastened at all times, except when adding waste, to prevent spills and vapor release.
4. Disposal Request and Pickup:
-
Once the waste container is nearly full (approximately 80% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[2][5]
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [2][6]
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not available due to the lack of a dedicated SDS, the following general laboratory procedures for handling hazardous chemical waste should be strictly followed:
-
For Solid Waste:
-
Carefully transfer the solid this compound into the designated hazardous waste container using appropriate tools (e.g., a chemically resistant spatula).
-
Any disposable materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in a sealed bag and disposed of as hazardous solid waste.
-
-
For Liquid Waste (Solutions):
-
Using a funnel, carefully pour the solution containing this compound into the designated liquid hazardous waste container.
-
Ensure the solvent is compatible with the container material.
-
Triple rinse any empty containers that held the compound with a suitable solvent. The rinsate must be collected and added to the hazardous waste container.[2]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling (S,R,S)-AHPC-C4-COOH
Disclaimer: No specific Safety Data Sheet (SDS) for (S,R,S)-AHPC-C4-COOH was publicly available at the time of this writing. The following guidance is based on the safety information for closely related compounds, such as (S,R,S)-AHPC (monohydrochloride). Researchers should always consult the supplier-provided SDS for the most accurate and up-to-date information and perform a thorough risk assessment before handling this compound.
This compound is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to its potent biological activity and potential hazards, stringent adherence to safety protocols is essential. This guide provides immediate safety, handling, and disposal information for laboratory personnel.
Personal Protective Equipment (PPE)
Based on the hazard profile of similar AHPC compounds, which are classified as harmful if swallowed, and causing skin, eye, and respiratory irritation, the following personal protective equipment is mandatory:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side-shields |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required for handling large quantities or if engineering controls are insufficient. |
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
3. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow supplier recommendations for specific storage temperatures.
Disposal Plan
The disposal of this compound and its contaminated waste must be managed as hazardous chemical waste.
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.
2. Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
3. Institutional Procedures:
-
Follow your institution's specific guidelines for chemical waste disposal.
-
Contact your Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.
Experimental Workflow and Safety Precautions
Caption: Workflow for handling this compound.
Spill Response Protocol
Caption: Logical steps for responding to a chemical spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
